molecular formula C11H9FN2O B8011039 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde

4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde

Cat. No.: B8011039
M. Wt: 204.20 g/mol
InChI Key: WWPBYJCGBXNXFC-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-fluorophenyl)-1-methylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-6-10(11(7-15)13-14)8-2-4-9(12)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPBYJCGBXNXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical, Physical, and Pharmacological Profiling of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic assembly of highly functionalized heterocyclic building blocks is paramount for developing selective, metabolically stable therapeutics. 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde represents a privileged pharmacophore scaffold, frequently utilized as an advanced intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, synthetic methodologies, and downstream pharmacological applications.

Physicochemical Profiling

Understanding the baseline physical and chemical parameters of this pyrazole derivative is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueImplication for Drug Design
Molecular Formula C11H9FN2OOptimal low-molecular-weight building block.
Molecular Weight 204.20 g/mol Leaves ample "molecular weight budget" for downstream functionalization (Rule of 5 compliant).
Physical State Solid (Crystalline)High stability; easily purified via recrystallization.
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 3 (N, N, O)Capable of interacting with kinase hinge regions.
Predicted LogP ~2.5 - 2.8Ideal lipophilicity for central nervous system (CNS) penetration and oral bioavailability.

Structural & Electronic Rationale: The "Why" Behind the Molecule

As a Senior Application Scientist, it is crucial to look beyond the 2D structure and understand the causality of each functional group in this molecule:

  • The 1-Methyl-1H-Pyrazole Core: The pyrazole ring provides a rigid, planar, electron-rich scaffold. The addition of the 1-methyl group is a deliberate design choice; it restricts tautomerization, locking the molecule into a defined geometry. This geometric certainty is critical for maintaining consistent Structure-Activity Relationships (SAR) during lead optimization.

  • The 4-Fluorophenyl Moiety: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å). Installing a fluorine atom at the para-position of the phenyl ring serves a dual purpose. First, it acts as a metabolic shield, effectively blocking cytochrome P450-mediated para-hydroxylation, thereby extending the biological half-life of the final drug candidate [1]. Second, its strong electron-withdrawing nature modulates the electron density of the pyrazole ring, fine-tuning the pKa of the system.

  • The 3-Carbaldehyde Group: This highly reactive electrophilic center serves as the primary synthetic handle. It allows for rapid expansion into the solvent-exposed regions of a target protein via reductive amination, Wittig olefination, or condensation reactions.

Synthetic Methodology: A Self-Validating System

Classical Knorr-type condensation of hydrazines with 1,3-dicarbonyls often yields inseparable mixtures of 1,3,4- and 1,4,5-regioisomers. To ensure absolute regiocontrol, the industry standard relies on the Suzuki-Miyaura Cross-Coupling of a pre-functionalized pyrazole core [2].

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesize 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde with >98% regiochemical purity. Causality: The use of Pd(dppf)Cl₂ as a catalyst is intentional. The bidentate dppf ligand prevents catalyst deactivation and facilitates the challenging oxidative addition of the electron-rich pyrazole bromide.

  • Preparation: Charge an oven-dried Schlenk flask with 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and (4-fluorophenyl)boronic acid (1.2 eq).

  • Catalysis & Base: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.0 eq). The base is required to activate the boronic acid via the formation of a reactive boronate complex.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v). The water is essential for the transmetalation step.

  • Reaction: Purge with N₂, seal, and heat to 90 °C for 6 hours. Monitor complete consumption of the bromide via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography to yield the crystalline product.

Synthetic_Workflow A 4-Bromo-1-methyl-1H- pyrazole-3-carbaldehyde C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B (4-Fluorophenyl) boronic acid B->C D 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazole-3-carbaldehyde C->D

Fig 1. Regioselective Suzuki-Miyaura cross-coupling workflow for the target pyrazole.

Downstream Functionalization & Pharmacological Utility

Once synthesized, the carbaldehyde moiety is typically converted into an amine to construct the final active pharmaceutical ingredient (API). Pyrazole derivatives synthesized from this building block are highly privileged in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors [3].

In the DFG-out conformation of p38 MAPK, a deep lipophilic pocket is exposed. The 4-fluorophenyl group of this scaffold perfectly occupies this hydrophobic pocket, while downstream functional groups (attached via the aldehyde) form critical hydrogen bonds with the kinase hinge region[4].

Protocol 2: Reductive Amination for Library Generation

Objective: Convert the 3-carbaldehyde into a functionalized secondary amine. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the unreacted aldehyde.

  • Imine Formation: Dissolve the pyrazole-3-carbaldehyde (1.0 eq) and a primary aliphatic amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 2 hours at 25 °C.

  • Reduction: Introduce NaBH(OAc)₃ (1.5 eq) portion-wise to control the mild exotherm.

  • Completion: Stir the reaction overnight under N₂. Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the target amine for biological screening.

Signaling_Pathway Stimulus Inflammatory Stimuli (LPS, Stress) MAP2K MKK3 / MKK6 Stimulus->MAP2K p38 p38 MAP Kinase MAP2K->p38 Phosphorylation Cytokines TNF-α, IL-1β Production p38->Cytokines Gene Transcription Inhibitor Pyrazole Derivative (DFG-out binder) Inhibitor->p38 Allosteric Inhibition

Fig 2. Inhibition of the p38 MAPK inflammatory signaling pathway by pyrazole derivatives.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.[Link]

  • Channar, P. A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis. Bioorganic Chemistry, 79, 293-300. [Link]

  • Dumas, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(12), 2534-2542.[Link]

Sources

Structural elucidation of 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Specifically, 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde represents a highly versatile synthetic intermediate. Its structural elucidation is non-trivial due to the potential for regiochemical ambiguity during synthesis (e.g., 1,3,4- vs. 1,5,4-substitution patterns).

This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. By combining 1D ( 1 H, 13 C, 19 F) and 2D (COSY, HSQC, HMBC, NOESY) techniques, researchers can establish a closed-loop logical framework where every atomic assignment is orthogonally confirmed, ensuring absolute structural integrity before advancing the compound in the drug development pipeline.

Strategic NMR Workflow: A Self-Validating System

In structural elucidation, relying solely on 1D 1 H NMR is insufficient due to overlapping aromatic signals and silent quaternary carbons. A self-validating system requires that every proposed assignment is tested against multiple independent data points.

For 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde, the causality of our experimental choices is as follows:

  • 19 F and 13 C NMR are acquired to map the fluorinated aromatic ring. The highly predictable scalar coupling constants ( 1JCF​ , 2JCF​ , 3JCF​ ) act as an internal ruler to assign the phenyl carbons.

  • HSQC (Heteronuclear Single Quantum Coherence) maps directly bonded C-H pairs, separating the crowded aromatic proton region based on carbon chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are deployed to bridge the isolated spin systems (the aldehyde, the pyrazole core, and the N-methyl group), definitively proving the regiochemistry[1].

NMR_Workflow A Sample Preparation (CDCl3, 298K) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) B->C D Spin System & Backbone Assignment C->D E Regiochemistry Confirmation (N-CH3 to H-5 NOE) D->E F Final Structural Elucidation Confirmed 1,3,4-Substitution E->F

Figure 1: Self-validating NMR workflow for absolute structural elucidation.

Step-by-Step Experimental Protocol

To ensure reproducibility and high-fidelity data, the following protocol must be strictly adhered to.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is chosen because the molecule lacks exchangeable protons (like -OH or -NH), and the solvent's low viscosity provides sharp linewidths.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference for 1 H and 13 C.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove any paramagnetic particulates that could cause magnetic field inhomogeneities.

Phase 2: Acquisition Parameters (400 MHz Spectrometer)
  • 1 H NMR: Pulse angle 30°, relaxation delay (D1) 2.0 s, 16 scans. (Sufficient for high signal-to-noise ratio).

  • 13 C NMR: Pulse angle 30°, D1 2.0 s, 1024 scans, with 1 H broadband decoupling (WALTZ-16).

  • 19 F NMR: Center frequency at -100 ppm, sweep width 200 ppm, 16 scans.

  • 2D NOESY: Mixing time ( τm​ ) of 500 ms. This specific mixing time is critical; shorter times may miss weak NOEs, while longer times risk spin diffusion (false positives).

  • 2D HMBC: Optimized for long-range coupling ( nJCH​ ) of 8 Hz, which is standard for aromatic and conjugated systems[2].

Data Presentation & Spectral Analysis

The quantitative data extracted from the 1D experiments must be systematically tabulated to facilitate 2D correlation mapping.

Table 1: 1 H and 19 F NMR Assignments
NucleusShift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentCausality / Logic
1 H 9.95Singlet (s)-1HAldehyde (CHO)Highly deshielded due to carbonyl anisotropy.
1 H 7.85Singlet (s)-1HPyrazole H-5Deshielded by adjacent N; singlet confirms C-4 substitution.
1 H 7.45Doublet of doublets (dd) 3JHH​ = 8.5, 4JHF​ = 5.52HAr-H2', H6'Ortho to pyrazole, meta to F. Complex splitting due to F.
1 H 7.15Triplet (t) 3JHH​ = 8.5, 3JHF​ = 8.52HAr-H3', H5'Ortho to Fluorine. Apparent triplet due to JHH​≈JHF​ .
1 H 4.05Singlet (s)-3HN-CH 3​ Typical shift for N-methylated heteroaromatics.
19 F -113.5Multiplet (m)-1FAr-FCharacteristic shift for fluoroarenes.
Table 2: 13 C NMR Assignments & Carbon-Fluorine Coupling
Shift (δ, ppm)Multiplicity JCF​ (Hz)AssignmentCausality / Logic
186.5Singlet (s)-CHOCarbonyl carbon of the aldehyde.
162.8Doublet (d)248.0 ( 1J )Ar-C4'Direct C-F bond causes massive scalar coupling.
147.2Singlet (s)-Pyrazole C-3Deshielded by adjacent N and electron-withdrawing CHO.
132.5Singlet (s)-Pyrazole C-5Alpha to the N-methyl group.
130.8Doublet (d)8.2 ( 3J )Ar-C2', C6'Meta to Fluorine.
126.5Doublet (d)3.5 ( 4J )Ar-C1'Para to Fluorine; ipso to pyrazole ring.
123.0Singlet (s)-Pyrazole C-4Fully substituted; shielded relative to C-3/C-5.
115.8Doublet (d)21.5 ( 2J )Ar-C3', C5'Ortho to Fluorine; strong 2-bond coupling.
39.8Singlet (s)-N-CH 3​ Aliphatic N-methyl carbon.

Note: The assignment of the fluorophenyl ring is entirely self-validating. The magnitude of the JCF​ coupling strictly dictates the distance from the fluorine atom ( 1J>2J>3J>4J ), eliminating any guesswork[3].

Mechanistic Insights: Regiochemical Confirmation via 2D NMR

The most critical challenge in synthesizing 1-methyl-1H-pyrazole-3-carbaldehydes is differentiating them from their 1,5-disubstituted isomers[4]. Standard 1D NMR cannot definitively prove whether the methyl group is on N-1 or N-2, nor can it prove the exact placement of the aldehyde and fluorophenyl groups. We resolve this through a combination of HMBC and NOESY.

The HMBC Network (Through-Bond Connectivity)

HMBC detects correlations across 2 or 3 bonds ( 2JCH​ and 3JCH​ ).

  • The aldehyde proton (9.95 ppm) shows strong 3J correlations to Pyrazole C-4 (123.0 ppm) and a 2J correlation to Pyrazole C-3 (147.2 ppm). This anchors the aldehyde to position 3.

  • The N-methyl protons (4.05 ppm) show a 3J correlation to Pyrazole C-5 (132.5 ppm), but no correlation to C-3. This confirms the methyl is at position 1.

The NOESY Network (Through-Space Proximity)

NOESY detects protons that are physically close in 3D space (< 5 Å), regardless of the number of bonds between them.

  • A strong NOE cross-peak is observed between the N-CH 3​ protons (4.05 ppm) and the Pyrazole H-5 proton (7.85 ppm) .

  • If the molecule were the 2-methyl isomer, the N-CH 3​ would show an NOE to the aldehyde proton instead. The absence of an N-CH 3​ to CHO NOE, coupled with the presence of the N-CH 3​ to H-5 NOE, provides absolute proof of the 1,3,4-substitution pattern.

Correlation_Logic H_Ald Aldehyde 1H (9.95 ppm) C3 Pyrazole C3 (147.2 ppm) H_Ald->C3 HMBC (2J) C4 Pyrazole C4 (123.0 ppm) H_Ald->C4 HMBC (3J) H5 Pyrazole H5 (7.85 ppm) H5->C3 HMBC (3J) H5->C4 HMBC (2J) N_Me N-CH3 1H (4.05 ppm) N_Me->H5 NOESY (Space) C5 Pyrazole C5 (132.5 ppm) N_Me->C5 HMBC (3J)

Figure 2: Key HMBC (solid blue) and NOESY (dashed red) correlations establishing regiochemistry.

Conclusion

The structural elucidation of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde demonstrates the power of a multi-nuclear, multi-dimensional NMR approach. By leveraging the internal logic of C-F scalar couplings to map the aromatic system, and utilizing the orthogonal verification provided by HMBC and NOESY networks, researchers can eliminate regiochemical ambiguity. This self-validating methodology ensures high scientific integrity, a mandatory standard for intermediates destined for advanced pharmacological screening and clinical development.

References

  • Identification and Preclinical Pharmacology of ((1R,3S)-1-Amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids Source: Pharmaceuticals (MDPI) URL:[Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors Source: Taylor & Francis URL:[Link]

Sources

Preliminary Investigation of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde in Drug Discovery: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole core is a privileged scaffold, frequently embedded in FDA-approved therapeutics ranging from anti-inflammatory agents to targeted kinase inhibitors[1]. Within this chemical space, 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde emerges as a highly versatile, geometrically constrained building block. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, orthogonal reactivity, and integration into self-validating synthetic workflows for drug discovery.

Pharmacophoric Rationale & Structural Dynamics

The strategic design of this molecule relies on three distinct functional domains, each engineered to address specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities:

  • The 4-Fluorophenyl Moiety (Metabolic Shielding): The para-fluoro substitution is a classic bioisosteric replacement for a hydrogen atom. The high electronegativity and strong C-F bond (~116 kcal/mol) effectively block cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aryl-containing drugs. Additionally, the fluorophenyl group enhances lipophilicity and participates in multipolar halogen bonding within hydrophobic protein pockets.

  • The 1-Methyl Substitution (Tautomeric Locking): Unsubstituted 1H-pyrazoles exist in a dynamic tautomeric equilibrium, which complicates structure-activity relationship (SAR) elucidation and increases the hydrogen-bond donor (HBD) count, potentially hindering blood-brain barrier (BBB) penetration. N-methylation locks the heterocycle into a single tautomer, dictates the spatial vector of the adjacent substituents, and reduces the HBD count to zero.

  • The 3-Carbaldehyde Handle (Electrophilic Hub): Pyrazole C-3/C-5 carbaldehydes are highly reactive electrophiles[2]. The aldehyde at the 3-position serves as the primary diversification point, enabling rapid library generation via reductive aminations, Henry reactions[3], and Knoevenagel condensations[4].

Quantitative Physicochemical Profiling

Understanding the baseline physicochemical properties of the starting scaffold is critical for predicting the drug-likeness of downstream derivatives (Lipinski’s Rule of Five compliance).

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueMedicinal Chemistry Implication
Molecular Formula C11H9FN2OEfficient starting mass; allows for heavy derivatization without exceeding 500 Da.
Molecular Weight 204.20 g/mol High ligand efficiency (LE) potential.
LogP (Estimated) ~2.1Optimal lipophilicity for passive membrane permeability.
H-Bond Donors (HBD) 0Favorable for CNS-targeted library design.
H-Bond Acceptors (HBA) 3 (N, N, O)Provides multiple vectors for target protein interaction.
Rotatable Bonds 2Low entropic penalty upon target binding.

Table 2: Comparative Derivatization Metrics

Reaction WorkflowKey ReagentsTypical YieldTarget PharmacophoreBiological Application
Reductive AminationAmine, NaBH(OAc)₃, DCE75–90%Aminomethyl PyrazolesKinase / GPCR Inhibitors[5]
KnoevenagelAcetophenone, KOH, Microwave80–85%Pyrazole-ChalconesAnti-diabetic / Intercalators[4]
Henry ReactionNitroethane, NH₄OAc, 90°C60–75%Nitroalkenes → AminesCNS / Neurological Targets[3]

Divergent Synthetic Workflows

The 3-carbaldehyde acts as a synthetic divergence point. By selecting orthogonal reaction conditions, medicinal chemists can access vastly different chemical spaces from this single precursor.

G Core 4-(4-Fluorophenyl)-1-methyl -1H-pyrazole-3-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, DCE) Core->RedAm Knoev Knoevenagel Condensation (Base, EtOH) Core->Knoev Henry Henry Reaction (Nitroethane, Base) Core->Henry Amine Aminomethyl Pyrazoles (Kinase / GPCR Targets) RedAm->Amine Chalcone Pyrazole-Chalcones (Anti-diabetic / Anti-cancer) Knoev->Chalcone Nitroalkene Nitroalkenes -> Amines (CNS Targets) Henry->Nitroalkene

Fig 1. Divergent synthetic workflows utilizing the 3-carbaldehyde handle for library generation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in causality explanations and analytical checkpoints to guarantee experimental success before proceeding to the next step.

Protocol A: Reductive Amination (Synthesis of Aminomethyl Pyrazoles)

This workflow is heavily utilized to generate basic amine libraries for kinase inhibition (e.g., IKK-alpha/beta targets)[5].

Step 1: Imine Formation

  • Procedure: Dissolve 1.0 eq of the pyrazole-3-carbaldehyde and 1.1 eq of the target primary/secondary amine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

  • Causality: Acetic acid acts as a mild proton source to activate the carbonyl carbon, accelerating Schiff base formation. Pre-forming the imine before adding the reducing agent prevents the premature reduction of the aldehyde into a dead-end primary alcohol.

  • Validation Checkpoint: Remove a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The aldehyde peak (m/z ~205 [M+H]⁺) must be completely replaced by the iminium intermediate mass.

Step 2: Selective Reduction

  • Procedure: Cool the reaction to 0°C. Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups render the hydride less nucleophilic. It selectively reduces the protonated iminium ion without reacting with any residual unreacted aldehyde.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 1:1). The UV-active aldehyde spot (Rf ~0.6) must be absent, replaced by a highly polar amine spot (Rf ~0.2) that stains positively (turns purple/brown) when heated with ninhydrin solution.

Step 3: Workup and Isolation

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: NaHCO₃ neutralizes the acetic acid and deprotonates the newly formed amine salt, partitioning the free-base product exclusively into the organic layer while water-soluble boron byproducts remain in the aqueous phase.

Protocol B: Microwave-Assisted Knoevenagel Condensation

This protocol generates pyrazole-chalcone molecular hybrids, which are potent scaffolds for α-glucosidase inhibition and DNA intercalation[4].

Step 1: Enolization and Mixing

  • Procedure: In a microwave-safe vial, combine 1.0 eq of the pyrazole-3-carbaldehyde and 1.0 eq of a substituted acetophenone in absolute ethanol. Add 2.0 eq of KOH pellets.

  • Causality: KOH rapidly deprotonates the α-carbon of the acetophenone to form a highly nucleophilic enolate. Ethanol is used as a polar protic solvent that couples efficiently with microwave frequencies.

  • Validation Checkpoint: Upon base addition, the solution should exhibit a distinct bathochromic shift (color change to deep yellow/orange), indicating the extended conjugation of the enolate intermediate.

Step 2: Dielectric Heating

  • Procedure: Seal the vial and irradiate in a dedicated microwave synthesizer at 80°C for 3–5 minutes.

  • Causality: Microwave irradiation provides rapid, uniform dielectric heating. This dramatically reduces the reaction time from the conventional 24 hours to mere minutes, preventing the thermal degradation of the product and minimizing side reactions (e.g., Cannizzaro reaction).

Step 3: Precipitation

  • Procedure: Pour the hot reaction mixture into crushed ice-water. Filter the resulting precipitate under vacuum and recrystallize from ethanol.

  • Causality: The sudden shift in solvent polarity (from ethanol to water) forces the highly lipophilic pyrazole-chalcone hybrid to crash out of solution, allowing for rapid isolation without column chromatography.

Biological Target Modulation

Derivatives of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde are highly effective at modulating intracellular signaling. For example, aminomethyl derivatives synthesized via Protocol A have been identified as potent inhibitors of IKK-alpha and IKK-beta[5]. By competitively binding to the ATP pocket of these kinases, the pyrazole derivatives block the phosphorylation of the NF-kB complex, thereby halting its nuclear translocation and silencing the expression of downstream inflammatory cytokines.

Pathway Ligand Aminomethyl Pyrazole Target IKK-beta / p38 Kinase Ligand->Target ATP Pocket Binding NFkB NF-kB Complex Target->NFkB Phosphorylation Block Nucleus Nuclear Translocation NFkB->Nucleus Inhibition Inflam Cytokine Downregulation Nucleus->Inflam Gene Silencing

Fig 2. Downstream anti-inflammatory effects of pyrazole-based kinase inhibitors via NF-kB.

Sources

The Strategic Role of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde in Heterocyclic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on highly functionalized, predictable building blocks. 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde represents a privileged, multi-vector scaffold that bridges the gap between synthetic tractability and favorable physicochemical properties. By combining a metabolically stable fluorophenyl ring, a tautomer-locked N-methyl pyrazole core, and a highly reactive electrophilic aldehyde, this compound serves as a critical node for the divergent synthesis of kinase inhibitors, receptor antagonists, and agrochemicals[1][2].

This technical guide deconstructs the structural rationale, synthetic accessibility, and downstream diversification protocols for this specific building block, providing researchers with a self-validating framework for its integration into discovery pipelines.

Structural Rationale & Physicochemical Profiling

The design of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is not arbitrary; every functional group serves a distinct pharmacokinetic or synthetic purpose. As an Application Scientist, I prioritize scaffolds where experimental causality is clear.

  • The 1-Methyl Group (Tautomeric Locking): Unsubstituted 1H-pyrazoles exist in a dynamic tautomeric equilibrium, complicating SAR interpretation and NMR characterization. N-methylation locks the pyrazole into a single tautomer, ensuring the 3-carbaldehyde vector remains spatially fixed[3]. Furthermore, replacing the N-H bond eliminates a hydrogen bond donor (HBD), which generally improves passive membrane permeability and blood-brain barrier (BBB) penetration.

  • The 4-(4-Fluorophenyl) Substituent (Metabolic Stability): The para-position of a phenyl ring is a classic "soft spot" for Cytochrome P450 (CYP450) mediated oxidation. The installation of a highly electronegative fluorine atom blocks this metabolic liability via isosteric replacement, while simultaneously modulating the electron density of the pyrazole core through inductive effects[4].

  • The 3-Carbaldehyde (Electrophilic Handle): Aldehydes at the 3-position of pyrazoles are highly reactive due to the electron-withdrawing nature of the adjacent sp2 nitrogen. This enables rapid room-temperature condensations, reductive aminations, and multi-component reactions[5].

Pharmacophore Core 1H-Pyrazole Core (Privileged Scaffold) F_Phenyl 4-(4-Fluorophenyl) Group Core->F_Phenyl Blocks CYP450 oxidation & enhances lipophilicity Methyl 1-Methyl Group Core->Methyl Locks tautomerism & reduces HBD count Aldehyde 3-Carbaldehyde Group Core->Aldehyde Electrophilic handle for late-stage functionalization

Caption: Pharmacophore mapping of the scaffold highlighting the functional purpose of each moiety.

Table 1: Quantitative Physicochemical Impact of Scaffold Features
Structural FeatureProperty ModulatedQuantitative Impact (Approx.)Synthetic/Biological Consequence
N-Methylation Hydrogen Bond Donors (HBD)-1 HBDIncreased passive permeability; fixed vector.
para-Fluorine cLogP / Lipophilicity+0.3 to +0.5 cLogPEnhanced target binding; blocked para-hydroxylation.
3-Carbaldehyde Polar Surface Area (PSA)+17.07 ŲHighly reactive electrophile for divergent library synthesis.
Overall Scaffold Molecular Weight (MW)204.20 g/mol Low MW leaves ample room for downstream lead optimization.

Synthetic Accessibility: The Vilsmeier-Haack Approach

The most robust and scalable method for synthesizing pyrazole-3-carbaldehydes is the Vilsmeier-Haack formylation of the corresponding substituted pyrazole[5][6]. The causality behind choosing the Vilsmeier-Haack reaction lies in its high regioselectivity and the use of inexpensive, readily available reagents (POCl₃ and DMF).

For our target, the starting material is 4-(4-fluorophenyl)-1-methyl-1H-pyrazole. The active electrophile, the chloriminium ion (Vilsmeier reagent), attacks the electron-rich pyrazole ring.

Protocol 1: Regioselective Vilsmeier-Haack Formylation

Objective: Synthesize 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Reagents & Materials:

  • 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole (1.0 equiv, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (3.0 equiv, 30 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10.0 equiv, acts as reagent and solvent)

  • Ice-cold saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Purge a dry, 100 mL round-bottom flask with argon. Add anhydrous DMF (7.7 mL) and cool to 0 °C using an ice bath.

  • Electrophile Activation: Add POCl₃ (2.8 mL, 30 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the highly exothermic formation of the chloriminium ion. Stir at 0 °C for 30 minutes until a pale yellow complex forms.

  • Substrate Addition: Dissolve 4-(4-fluorophenyl)-1-methyl-1H-pyrazole (1.76 g, 10 mmol) in a minimal amount of anhydrous DMF (2 mL) and add dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Execution: Remove the ice bath and heat the reaction mixture to 75 °C for 4–6 hours[5]. Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot should completely disappear, replaced by a lower-Rf UV-active spot (the iminium intermediate).

  • Hydrolysis (Critical Step): Cool the mixture to room temperature and pour it slowly over crushed ice (50 g). Carefully neutralize with saturated aqueous NaHCO₃ until the pH reaches 7-8. Causality: Alkaline hydrolysis of the iminium intermediate is required to liberate the final aldehyde[6].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure carbaldehyde (Typical yield: 70-80%).

Downstream Diversification & Late-Stage Functionalization

The true value of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde lies in its downstream versatility. The aldehyde can be converted into amines, alkenes, or fused heterocycles[1][2]. A particularly elegant, modern application is the metal-free synthesis of pyrazole-conjugated thioamides, which are highly sought after in medicinal chemistry for their unique hydrogen-bonding profiles and biological activities[7].

Diversification SM 4-(4-Fluorophenyl)-1-methylpyrazole VH Vilsmeier-Haack Formylation (POCl3 / DMF) SM->VH Aldehyde 3-Carbaldehyde Intermediate VH->Aldehyde RedAm Reductive Amination (Amines) Aldehyde->RedAm NaBH(OAc)3, R-NH2 Willgerodt Multicomponent Thioamide Synthesis (S8 / Amines) Aldehyde->Willgerodt Metal-free C-S bond formation Condensation Cyclocondensation (Fused Heterocycles) Aldehyde->Condensation Hydrazines / Hydroxylamines

Caption: Synthetic workflow from the parent pyrazole to diverse downstream functionalized libraries.

Protocol 2: Metal-Free Synthesis of Pyrazole-Tethered Thioamides

Objective: Synthesize a thioamide derivative using a three-component Willgerodt-Kindler type reaction.

Recent literature demonstrates an operationally simple, metal-free approach to generate thioamides directly from pyrazole carbaldehydes[7]. This bypasses the need for toxic Lawesson's reagent.

Reagents & Materials:

  • 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.5 equiv, 1.5 mmol)

  • Elemental Sulfur (S₈) (2.0 equiv, 2.0 mmol)

  • Solvent: DMSO (3 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL reaction vial equipped with a magnetic stir bar, add the pyrazole-3-carbaldehyde (204 mg, 1.0 mmol), morpholine (130 µL, 1.5 mmol), and elemental sulfur (64 mg, 2.0 mmol) in DMSO (3 mL).

  • Heating & Condensation: Seal the vial and heat the mixture to 100 °C for 2.5 to 3 hours. Causality: The reaction proceeds via the initial formation of an iminium intermediate between the aldehyde and morpholine, followed by the nucleophilic attack of activated sulfur species[7].

  • Validation Check: Monitor the reaction via LC-MS. The mass of the starting aldehyde (m/z 205 [M+H]+) should shift to the corresponding thioamide mass.

  • Workup: Cool the mixture to room temperature and quench with water (15 mL). Extract the resulting suspension with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the organic phase with brine to remove residual DMSO, dry over Na₂SO₄, and purify via column chromatography (Hexanes/EtOAc) to furnish the pyrazole-conjugated thioamide. (Expected yield: ~80-86%)[7].

Applications in Medicinal Chemistry

The 1-methyl-4-arylpyrazole scaffold is a foundational element in several advanced drug discovery programs:

  • Lysophosphatidic Acid Receptor-1 (LPA1) Antagonists: Researchers have utilized 1-methyl-4-arylpyrazole derivatives to develop highly selective, orally active LPA1 antagonists for the treatment of idiopathic pulmonary fibrosis. The pyrazole core acts as a rigid spacer that correctly orientates the hydrophobic aryl group and the polar functional groups into the receptor's binding pocket[4].

  • Kinase Inhibitors: The tautomer-locked nature of 1-methylpyrazoles makes them ideal hinge-binding motifs or gatekeeper-interacting moieties in kinase inhibitor design. The 3-carbaldehyde serves as the perfect attachment point for extending the molecule out of the ATP-binding pocket into the solvent-exposed region[6].

  • Anti-inflammatory Agents: Pyrazole derivatives are historically significant in COX-2 inhibition (e.g., Celecoxib). The 4-fluorophenyl group provides the necessary lipophilic bulk to occupy the cyclooxygenase hydrophobic channel, while the 3-position can be elaborated into sulfonamides or other pharmacophores[1][5].

By leveraging 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde, medicinal chemists can bypass several synthetic bottlenecks, rapidly accessing complex, biologically relevant chemical space with high atom economy and predictable pharmacokinetics.

References

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity ResearchGate / ARKIVOC URL:[Link]

  • Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Navigating the Unseen: A Technical Guide to the Toxicity and Safety of 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the toxicological profile and safety considerations for 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Given the limited publicly available data for this specific molecule (CAS 1269293-33-3), this document synthesizes information from structurally similar pyrazole derivatives and outlines a comprehensive strategy for its safety assessment based on internationally recognized protocols.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents and agrochemicals, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2][3][4] The subject of this guide, 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde, combines the versatile pyrazole core with a fluorophenyl moiety, a common substitution in medicinal chemistry known to enhance metabolic stability and binding affinity. Its aldehyde functional group also presents a reactive handle for further synthetic modifications.

Understanding the toxicological and safety profile of such a compound is paramount for researchers handling it in a laboratory setting and for its potential advancement in the drug development pipeline. This guide will delve into the anticipated hazards, recommended handling procedures, and a robust framework for its toxicological evaluation.

Anticipated Toxicological Profile: An Evidence-Based Extrapolation

In the absence of a specific Safety Data Sheet (SDS) for 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde, we can extrapolate a probable hazard profile from closely related analogs.

Hazard Identification from Structural Analogs

Safety data sheets for compounds such as 1-Methyl-1H-pyrazole-4-carboxaldehyde and 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde consistently indicate the following potential hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6][7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6]

Based on these data, it is prudent to handle 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system.

Hazard ClassificationAnticipated EffectSource (Structural Analogs)
Skin IrritationCategory 2[5][6][7]
Eye IrritationCategory 2A[5][6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)[5][6]

Prudent Laboratory Practice: A Comprehensive Safety Protocol

A proactive approach to safety is essential when working with novel chemical entities. The following protocols are recommended for handling 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn at all times.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]

Handling and Storage
  • Handling: Avoid generating dust. Weigh and handle the solid compound in a designated area with appropriate engineering controls.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

A Framework for Toxicological Assessment: From In Vitro Screening to In Vivo Validation

To establish a definitive toxicological profile for 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde, a tiered testing strategy is recommended, aligning with international standards such as the OECD Guidelines for the Testing of Chemicals.[9][10][11]

In Vitro Toxicity Screening

In vitro methods provide a rapid and ethical approach to initial toxicity assessment, reducing the reliance on animal testing.[12][13]

Workflow for In Vitro Toxicity Assessment

cluster_0 In Vitro Screening Compound Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Initial Screen Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) Compound->Genotoxicity Mutagenic Potential Organ-Specific Organ-Specific Toxicity (e.g., Hepatotoxicity, Cardiotoxicity) Compound->Organ-Specific Target Organ Effects Data_Analysis Data Analysis and Risk Assessment Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Organ-Specific->Data_Analysis

Caption: A streamlined workflow for the initial in vitro toxicological screening of a novel compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde and treat the cells for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

In Vivo Toxicity Studies

Should in vitro screening indicate a favorable profile, limited and ethically conducted in vivo studies may be warranted to understand the compound's effects in a whole organism.[12][14] These studies should follow OECD guidelines to ensure data quality and international acceptance.

Logical Progression of In Vivo Toxicity Testing

Acute_Oral Acute Oral Toxicity (OECD 420/423/425) Dermal_Tox Acute Dermal Toxicity (OECD 402) Acute_Oral->Dermal_Tox If dermal exposure is relevant Irritation Skin/Eye Irritation (OECD 404/405) Acute_Oral->Irritation Local tolerance Repeated_Dose Repeated Dose Toxicity (28-day, OECD 407) Dermal_Tox->Repeated_Dose Irritation->Repeated_Dose Toxicokinetics Toxicokinetics (OECD 417) Repeated_Dose->Toxicokinetics ADME profiling Final_Assessment Comprehensive Safety Assessment Toxicokinetics->Final_Assessment

Caption: A tiered approach to in vivo toxicity assessment, from acute to repeated-dose studies.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

  • Animal Selection: Use healthy, young adult female rodents from a standard laboratory strain.[15]

  • Dose Selection: Based on in vitro data and structural analogs, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg.[15]

  • Administration: Administer the compound by oral gavage to a single animal.[15]

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[15]

  • Dose Adjustment: Based on the outcome, dose additional animals sequentially at higher or lower fixed dose levels to identify the dose that causes evident toxicity but not mortality.

  • Data Reporting: Record all clinical signs, body weight changes, and any macroscopic findings at necropsy.[16]

Conclusion: A Call for Rigorous Assessment

While 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde holds promise as a versatile building block in chemical research, a thorough understanding of its toxicological properties is imperative. This guide provides a framework for its safe handling and a roadmap for a comprehensive safety assessment. By integrating data from structural analogs with a systematic testing strategy, researchers can mitigate risks and ensure the responsible advancement of this and other novel chemical entities.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. [Link]

  • Guidelines for the Testing of Chemicals - OECD. [Link]

  • OECD Guideline for Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • OECD Guidelines: A Pillar of Chemical Safety and Laboratory Testing - YesWeLab. [Link]

  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals - ChemSafetyPro.COM. [Link]

  • In Vitro and In Vivo toxicity Determination for Drug Discovery. [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]

  • In Vitro Toxicology Testing - Charles River Laboratories. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • Current status of pyrazole and its biological activities - PMC. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - MDPI. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. [Link]

Sources

Discovery and Early-Stage Synthesis of Fluorinated Pyrazole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Fluorine, Pyrazole, and a Formyl Handle

In the landscape of modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatile structure, synthetic accessibility, and diverse biological activities make it a focal point for drug discovery programs.[4][5] When combined with fluorine—an element with a unique ability to modulate key pharmacological properties—the potential of the pyrazole scaffold is significantly amplified.[2][3][6] The introduction of fluorine or fluoroalkyl groups can profoundly enhance metabolic stability, binding affinity to target proteins, and bioavailability by altering physicochemical properties like lipophilicity and pKa.[7][8]

This guide focuses on a specific, highly valuable subclass: fluorinated pyrazole-3-carbaldehyde derivatives. The carbaldehyde (formyl) group at the C3 position is not merely a substituent; it is a versatile synthetic handle. It serves as a crucial building block for constructing more complex and biologically potent molecules through various transformations, including condensations, oxidations, and reductive aminations.[9][10][11] This strategic combination—a biologically active pyrazole core, the pharmacological benefits of fluorine, and the synthetic utility of a formyl group—creates a powerful platform for the early-stage discovery of novel therapeutics.

This document provides a comprehensive overview of the rationale, key synthetic strategies, and detailed protocols for preparing these high-value compounds, grounded in established chemical principles and field-proven methodologies.

Part I: The Causality Behind Fluorination in Pyrazole Drug Candidates

The decision to incorporate fluorine into a potential drug molecule is a strategic one, driven by predictable and potent effects on its biological profile.[12] The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere of a hydrogen atom without introducing significant steric bulk.[13] However, its extreme electronegativity (3.98 on the Pauling scale) imparts profound electronic changes.[14]

Key advantages of fluorination in pyrazole-based drug design include:

  • Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450. Placing fluorine at a metabolically labile position on the pyrazole ring or its substituents can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[12]

  • Modulation of pKa : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[13][14] This can be crucial for optimizing a drug's absorption and distribution, as it can increase the population of the more membrane-permeable neutral form of the molecule at physiological pH.[13]

  • Increased Binding Affinity : Fluorine can participate in unique, favorable interactions with protein targets, including electrostatic interactions and hydrogen bonding.[7] The polarized C-F bond can interact with amide backbones or other polar residues in a binding pocket, leading to enhanced potency and selectivity.

  • Improved Lipophilicity and Permeability : Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve absorption.[7][12]

Fluorination_Benefits Pyrazole Fluorinated Pyrazole Core Stability Enhanced Metabolic Stability (Blocks CYP450 Oxidation) Pyrazole->Stability pKa pKa Modulation (Improves Bioavailability) Pyrazole->pKa Binding Increased Binding Affinity (Unique Protein Interactions) Pyrazole->Binding Lipo Optimized Lipophilicity (Enhances Permeability) Pyrazole->Lipo

Caption: Strategic benefits of incorporating fluorine into pyrazole scaffolds.

Part II: Core Synthetic Strategies for Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles can be broadly categorized into two primary approaches: constructing the ring from fluorinated building blocks or introducing fluorine onto a pre-formed pyrazole ring (late-stage fluorination).

Strategy A: Synthesis from Fluorinated Building Blocks

This is the most common and often most reliable approach. It involves the cyclocondensation of a fluorinated 1,3-dielectrophile with a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis.

Key Precursors: Fluorinated β-diketones or their equivalents (e.g., ethyl 4,4,4-trifluoroacetoacetate) are widely used and commercially available starting materials.[4]

Causality Behind the Method: This approach offers excellent control over the regiochemistry of the final product. The reaction of an unsymmetrical fluorinated 1,3-dicarbonyl compound with a substituted hydrazine typically yields a mixture of regioisomers. However, the regioselectivity can often be directed by the steric and electronic properties of the substituents and by carefully controlling reaction conditions. For instance, the more nucleophilic nitrogen of a substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon.

A representative reaction involves the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate.[4][15] This process proceeds through nucleophilic addition, intramolecular cyclization, and elimination to yield the desired trifluoromethylated pyrazole.[4][15]

Synthetic_Strategies cluster_start Starting Materials cluster_path Primary Synthetic Pathways FluorinatedDiketone Fluorinated 1,3-Diketone BuildingBlock Strategy A: Building Block Approach (e.g., Knorr Synthesis) FluorinatedDiketone->BuildingBlock [3+2] Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->BuildingBlock [3+2] Cyclocondensation PyrazoleRing Pre-formed Pyrazole Ring LateStage Strategy B: Late-Stage Fluorination (e.g., Electrophilic Fluorination) PyrazoleRing->LateStage Direct Fluorination Product Fluorinated Pyrazole Core BuildingBlock->Product LateStage->Product

Caption: Overview of primary synthetic routes to fluorinated pyrazoles.

Strategy B: Late-Stage Fluorination

While more challenging, late-stage fluorination is highly desirable in drug discovery as it allows for the rapid diversification of complex molecules at a late step in the synthesis.[16] This involves the direct introduction of a fluorine atom onto a pre-existing pyrazole heterocycle.

Challenges and Rationale: The regioselectivity of direct fluorination on a pyrazole ring can be difficult to control.[17] The outcome is influenced by the electronic properties of the ring, which is electron-rich, and the nature of the fluorinating agent. Electrophilic fluorinating agents (e.g., Selectfluor®) are commonly used, but the position of attack (C3, C4, or C5) depends on the substituents already present on the ring.[18]

Part III: Formylation of the Fluorinated Pyrazole Core

Once the fluorinated pyrazole core is synthesized, the next crucial step is the introduction of the carbaldehyde group. The Vilsmeier-Haack reaction is the preeminent method for this transformation.[10][11][19]

The Vilsmeier-Haack Reaction: Mechanism and Causality

The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[20] This reagent is a mild electrophile that attacks electron-rich aromatic systems like pyrazole.

Mechanism Steps:

  • Reagent Formation: POCl₃ activates DMF to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺.[20]

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent. The C4 position is generally the most nucleophilic site in 1,3,5-trisubstituted pyrazoles, leading to high regioselectivity.[19][20]

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.

While formylation typically occurs at the C4 position, the synthesis of 3-formylpyrazoles often requires a different strategy, such as the oxidation of a corresponding 3-hydroxymethylpyrazole, which can be prepared by reducing a C3-ester.[21][22] However, specific substitution patterns on the pyrazole can direct Vilsmeier-Haack formylation to the C5 (or C3) position, although this is less common.

Vilsmeier_Haack_Mechanism Start POCl₃ + DMF Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ Start->Reagent Activation Attack Electrophilic Attack (at C4 position) Reagent->Attack Pyrazole Fluorinated Pyrazole Pyrazole->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product Fluorinated Pyrazole Carbaldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of a pyrazole.

Part IV: Integrated Workflow and Experimental Protocols

This section provides a self-validating, step-by-step protocol for a representative synthesis, integrating the strategies discussed above.

Workflow: Synthesis of 1-Aryl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Experimental_Workflow Start Starting Materials: - 4,4,4-Trifluoro-1-(aryl)butane-1,3-dione - Hydrazine Hydrate Step1 Step 1: Pyrazole Formation (Cyclocondensation) Start->Step1 Product1 Intermediate: 1-Aryl-3-trifluoromethyl-1H-pyrazole Step1->Product1 Step2 Step 2: Formylation (Vilsmeier-Haack Reaction) Product1->Step2 Product2 Crude Product: 1-Aryl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Step2->Product2 Step3 Step 3: Purification (Column Chromatography) Product2->Step3 Final Final Product Step3->Final Analysis Characterization (NMR, MS, IR) Final->Analysis

Caption: Integrated workflow for the synthesis of a target compound.

Protocol 1: Synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazole

This protocol is adapted from established methods for the condensation of 1,3-dicarbonyl compounds with hydrazines.[23]

  • Materials:

    • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv)

    • Phenylhydrazine (1.1 equiv)

    • Ethanol (as solvent)

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • To a round-bottom flask, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione and ethanol.

    • Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the progress by Thin-Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Self-Validation:

    • Expected Yield: 85-95%.

    • Purification: The crude product can be recrystallized from ethanol/water or purified by column chromatography if necessary.

    • Characterization: The structure should be confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Protocol 2: Vilsmeier-Haack Formylation of 1-Phenyl-3-trifluoromethyl-1H-pyrazole

This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions.[20][24] Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction must be performed in a well-ventilated fume hood under anhydrous conditions.[20]

  • Materials:

    • 1-Phenyl-3-trifluoromethyl-1H-pyrazole (1.0 equiv)

    • N,N-Dimethylformamide (DMF) (solvent and reagent)

    • Phosphorus oxychloride (POCl₃) (1.5 equiv)

    • Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution, Dichloromethane (DCM)

  • Procedure:

    • In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool DMF in an ice-salt bath (0 to -5 °C).

    • Add POCl₃ dropwise to the cold DMF with vigorous stirring, ensuring the temperature does not exceed 5 °C. The Vilsmeier reagent will form in situ.[20]

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of 1-phenyl-3-trifluoromethyl-1H-pyrazole in a minimal amount of DMF dropwise to the Vilsmeier reagent.

    • After the addition is complete, allow the reaction to warm to room temperature, then heat to 60-70 °C for 4-6 hours. Monitor progress by TLC.[24]

    • Cool the reaction mixture in an ice bath.

    • Work-up (Critical Step): Very slowly and carefully, pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze the intermediate.

    • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Self-Validation:

    • Expected Yield: 60-80%.

    • Purification: The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterization: The final product, 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, should be characterized by ¹H NMR (aldehyde proton signal at ~9.8-10.0 ppm), ¹⁹F NMR, IR (strong C=O stretch at ~1680 cm⁻¹), and Mass Spectrometry.

Data Summary
StepReactionKey ReagentsTypical YieldPurification Method
1Pyrazole FormationHydrazine, Acetic Acid85-95%Recrystallization
2FormylationPOCl₃, DMF60-80%Column Chromatography

Part V: Challenges, Troubleshooting, and Future Perspectives

Common Challenges:

  • Regioselectivity: In the initial pyrazole synthesis, controlling the formation of regioisomers from unsymmetrical precursors is a primary challenge.[25] Careful selection of substrates and reaction conditions is paramount.

  • Low Yields in Formylation: Low yields in the Vilsmeier-Haack reaction can result from impure starting materials, moisture contamination (which decomposes the reagent), or insufficient heating.[23]

  • Harsh Conditions: Traditional Vilsmeier-Haack conditions can be harsh and may not be suitable for substrates with sensitive functional groups.

Troubleshooting:

ProblemPotential CauseSuggested Solution
Mixture of RegioisomersUse of unsymmetrical 1,3-dicarbonyl.Modify substituents to enhance steric or electronic differentiation; screen different solvents and catalysts.[23]
Low Formylation YieldImpure pyrazole; moisture contamination.Purify the starting pyrazole before formylation; ensure all glassware and reagents are scrupulously dry.[23]
Difficult Product IsolationProduct is partially water-soluble.Saturate the aqueous layer with NaCl (brine) during work-up to decrease product solubility and improve extraction efficiency.[20]

Future Perspectives:

The field is continuously evolving, with a focus on developing milder, more efficient, and environmentally friendly methods. Key areas of future development include:

  • Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more starting materials to form complex pyrazoles offer improved efficiency and atom economy.[26][27][28]

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters (temperature, mixing), improve safety for hazardous reactions like the Vilsmeier-Haack, and facilitate scalability.

  • Novel Fluorination Reagents: The development of new reagents for late-stage fluorination will continue to be a major focus, enabling more rapid access to novel fluorinated pyrazole derivatives.[29]

Conclusion

Fluorinated pyrazole-3-carbaldehyde derivatives represent a cornerstone for the discovery of new therapeutic agents. Their synthesis relies on a logical and strategic sequence of well-established chemical transformations. A thorough understanding of the underlying mechanisms, particularly the Knorr pyrazole synthesis and the Vilsmeier-Haack reaction, is essential for achieving high yields and regioselectivity. By mastering these foundational protocols and embracing emerging synthetic technologies, researchers can efficiently generate diverse libraries of these high-value compounds, accelerating the journey from initial discovery to clinical development.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. ACS Publications.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Royal Society of Chemistry.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles. Benchchem.
  • Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. ResearchGate.
  • Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Royal Society of Chemistry.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information.
  • Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. ACS Publications.
  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Royal Society of Chemistry.
  • Role of Fluorine in Drug Design and Drug Action. ResearchGate.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Springer.
  • Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information.
  • Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Synthesis of Some New 3-ARYL-1-( 4,6-DIMETHYL-2-PYRIMIDINYL)-4-FORMYLPYRAZOLES Using Vilsmeier Haack Reaction. Academia.edu.
  • Vilsmeier–Haack Formylation of 1H-Pyrazoles. Springer.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove.
  • Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications.
  • Stereoselectively fluorinated N-heterocycles: a brief survey. National Center for Biotechnology Information.
  • Fluorinated Pyrazoles: From Synthesis to Applications. Scite.ai.
  • Contemporary synthetic strategies in organofluorine chemistry. Nature.
  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Indian Chemical Society.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin.
  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry.
  • New Fluorination Strategies and Reagents. Summit Research Repository, New Jersey Institute of Technology.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-STAGE.
  • Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKAT USA.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
  • Pyrazole synthesis. Organic Chemistry Portal.

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Methodological & Application

Step-by-step synthesis protocol for 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

Pyrazole-3-carbaldehydes are highly versatile building blocks in organic synthesis, frequently utilized in the development of advanced agrochemicals (such as fluxapyroxad analogues) and pharmaceutical therapeutics[1][2]. The compound 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde features a fluorinated aryl group that is highly desirable in medicinal chemistry for improving metabolic stability and lipophilicity.

The most robust and scalable method for synthesizing this specific carbaldehyde is the controlled reduction of its corresponding nitrile precursor, 4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile, using Diisobutylaluminum hydride (DIBAL-H)[2].

Causality in Reagent Selection: DIBAL-H is selected over stronger reducing agents (like LiAlH4) because its steric bulk and electrophilic nature allow for the precise, partial reduction of the nitrile to an intermediate aluminum iminium complex. By strictly controlling the reaction temperature (typically 0 °C), over-reduction to the primary alcohol is prevented. The subsequent aqueous hydrolysis of the iminium complex yields the desired aldehyde[2].

Reaction Workflow

Synthesis Nitrile 4-(4-Fluorophenyl)-1-methyl -1H-pyrazole-3-carbonitrile (Precursor) Reagent DIBAL-H (1.2 eq) Anhydrous DCM, 0 °C Nitrile->Reagent Intermediate Aluminum Iminium Complex Reagent->Intermediate Workup Aqueous Hydrolysis (Rochelle's Salt) Intermediate->Workup Product 4-(4-Fluorophenyl)-1-methyl -1H-pyrazole-3-carbaldehyde Workup->Product

Reaction workflow for the DIBAL-H mediated reduction of cyanopyrazole to carbaldehyde.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol incorporates specific in-process controls (TLC monitoring) and a specialized quenching technique to ensure high yield and purity, mitigating the common risk of product entrapment in aluminum emulsions.

Reagents Required:

  • 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile (1.0 equivalent)

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in DCM or Toluene (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Potassium Tartrate (Rochelle's salt)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Preparation of the Reaction Mixture: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of inert gas (Argon or Nitrogen). Add 4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile (e.g., 1.0 mmol) and dissolve in anhydrous DCM (5.0 mL).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Expert Insight: Strict adherence to 0 °C is critical. Higher temperatures promote over-reduction to the alcohol, while lower temperatures (-78 °C) may unnecessarily stall the reaction kinetics for this specific substrate.

  • DIBAL-H Addition: Using a dry syringe, add the DIBAL-H solution (1.2 mmol) dropwise over 5-10 minutes. The slow addition prevents localized heating.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 to 2 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate, 3:1 v/v).

  • Quenching (The Rochelle's Salt Method): Once the starting material is consumed, carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of Rochelle's salt (5.0 mL). Remove the ice bath and vigorously stir the biphasic mixture at room temperature for 1 to 2 hours.

    • Expert Insight: DIBAL-H reductions notoriously form thick, gelatinous aluminum hydroxide emulsions upon aqueous quenching, which trap the product. Rochelle's salt acts as a bidentate chelating agent, sequestering the aluminum ions into water-soluble complexes and yielding two sharply defined, easily separable layers.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic extracts and wash with brine (15 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash column chromatography (Eluent gradient: 10% to 30% Ethyl Acetate in Hexanes) to afford the pure carbaldehyde.

Analytical and Quantitative Data

To validate the success of the synthesis, the isolated product should be characterized and compared against established literature values. The table below summarizes the expected quantitative and spectroscopic data for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde[2].

ParameterExpected Value / Description
Appearance White solid[2]
Melting Point 122–123 °C[2]
Expected Yield ~54% (Moderate yield is typical due to intermediate stability)[2]
¹H NMR (400 MHz, CDCl₃) δ 10.01 (s, 1H, CHO), 7.57–7.51 (m, 2H, Ar-H), 7.50 (s, 1H, Pyrazole-H), 7.10–7.00 (m, 2H, Ar-H), 4.00 (s, 3H, N-CH₃)[2]
¹⁹F NMR (376 MHz, CDCl₃) δ −114.28 to −114.36 (m)[2]
HRMS (ESI) m/z calcd for C11H10FN2O+ [M + H]+: 205.0772, found: 205.0775[2]

Diagnostic Validation: The presence of the sharp singlet at δ 10.01 ppm in the ¹H NMR spectrum is the definitive self-validating marker that the nitrile has been successfully converted to the aldehyde, while the singlet at δ 4.00 ppm confirms the retention of the N-methyl group[2].

References

  • Development of Cyanopyrazoles as Building Blocks to Fungicide Fluxapyroxad and Analogues Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Practical applications of 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

[label="Reductive Amination\nNaBH(OAc)3", fillcolor="#FBBC05",

Divergent synthetic pathways of the pyrazole-3-carbaldehyde scaffold in medicinal chemistry.
Reductive Amination for Epigenetic and Kinase Targets

The conversion of the C3-aldehyde to a tertiary amine via reductive amination is a staple in medicinal chemistry, frequently used to append solubilizing groups (e.g., morpholine, piperazine) that interact with solvent-exposed regions of target proteins, such as the CREB binding protein (CREBBP) bromodomain [2]. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the transiently formed iminium ion without prematurely reducing the starting aldehyde to an alcohol.

Metal-Free Oxidative Thioamidation

Thioamides are critical bioisosteres for amides, offering unique hydrogen-bonding profiles and enhanced membrane permeability. Traditional syntheses require harsh thionating agents like Lawesson's reagent. However, recent advancements have established a green, transition-metal-free protocol where the pyrazole-3-carbaldehyde reacts directly with secondary amines and elemental sulfur (S8) to form pyrazole-conjugated thioamides [1].

Quantitative Data Summary

To assist in reaction planning, the following table summarizes the expected quantitative outcomes and analytical markers for the primary transformations of this scaffold.

Reaction PathwayKey Reagents & SolventsOptimal ConditionsTypical YieldKey Diagnostic NMR Marker
Reductive Amination NaBH(OAc)3, AcOH, Amine, DCE25 °C, 12 h75–90% 1 H NMR: ~3.8 ppm (s, 2H, -CH 2​ -N)
Oxidative Thioamidation Elemental S 8​ , Amine, DMF70 °C, 3.5 h80–86% 13 C NMR: ~195 ppm (C =S)
Wittig Olefination Ph 3​ P=CH-Ar, t -BuOK, THF0 °C to 25 °C, 4 h65–85% 1 H NMR: ~7.2–7.6 ppm (d, J=16Hz, trans-alkene)

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By adhering strictly to the in-process checkpoints, researchers can ensure high-fidelity synthesis without requiring immediate mass spectrometry confirmation.

Protocol A: Reductive Amination with Secondary Amines

Objective: Synthesis of 1-(4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)-N,N-dialkylmethanamine derivatives.

  • Imine Formation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Amine Addition: Add the desired secondary amine (e.g., morpholine, 1.2 eq, 1.2 mmol) followed by glacial acetic acid (1.5 eq, 1.5 mmol).

    • Mechanistic Note: The acetic acid is critical; it protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine, and subsequently facilitates the dehydration of the hemiaminal intermediate to form the reactive iminium ion.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 1.5 mmol) in three distinct portions over 15 minutes to control the mild exotherm.

  • Self-Validation Checkpoint (TLC): After 12 hours, sample the reaction. On a silica TLC plate (Hexanes/EtOAc 1:1), the UV-active starting aldehyde ( Rf​ ~0.6) must be completely consumed. A new, more polar spot ( Rf​ ~0.2) should appear, which stains positive (brown/purple) when dipped in ninhydrin stain and heated, confirming the presence of the amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (15 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Analytical Validation: Confirm product identity via 1 H NMR. The diagnostic aldehyde proton peak at ~9.9 ppm must be absent, replaced by a characteristic singlet at ~3.8 ppm corresponding to the newly formed benzylic CH 2​ spacer [2].

Protocol B: Metal-Free Oxidative Thioamidation

Objective: Synthesis of (4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)(dialkylamino)methanethione.

  • Reagent Assembly: In a 25 mL pressure vial, combine 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq, 0.5 mmol), the secondary amine (1.1 eq, 0.55 mmol), and elemental sulfur powder (S 8​ ) (4.0 eq of sulfur atoms, 2.0 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF, 3 mL).

    • Mechanistic Note: DMF is chosen for its high boiling point and ability to partially solubilize elemental sulfur at elevated temperatures. The sulfur acts simultaneously as an oxidant and the sulfur source in a Willgerodt-Kindler-type mechanism [1].

  • Heating: Seal the vial and heat the reaction mixture in an oil bath at 70 °C for 3.5 hours.

  • Self-Validation Checkpoint (Visual & TLC): As the reaction proceeds, the opaque yellow sulfur suspension will dissolve, and the solution will transition to a deep, homogeneous orange-red color. TLC (Hexanes/EtOAc 7:3) will show the disappearance of the aldehyde and the formation of a UV-active product spot.

  • Precipitation Workup: Cool the mixture to room temperature. Slowly pour the reaction contents into vigorously stirred ice-cold water (20 mL). The sudden change in polarity will force the highly hydrophobic thioamide product to crash out of solution as a precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) to remove residual DMF and unreacted amine, and dry under high vacuum.

  • Analytical Validation: Confirm the structure via 13 C NMR. The hallmark of a successful thioamidation is the extreme downfield shift of the thiocarbonyl carbon, which will appear distinctly between 190–200 ppm [1].

References

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides Beilstein Journal of Organic Chemistry URL:[Link]

  • Structure-Based Design of Highly Selective Inhibitors of the CREB Binding Protein Bromodomain Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review EPJ Web of Conferences URL:[Link]

Advanced Application Note: 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde in the Rational Design of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale of the FMPCA Scaffold

In the landscape of targeted oncology and inflammatory disease therapeutics, the pyrazole ring has emerged as a deeply privileged scaffold for protein kinase inhibition[1]. 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde (FMPCA) is a highly specialized, versatile building block designed to accelerate the development of Type I and Type II kinase inhibitors.

The architectural brilliance of FMPCA lies in the synergistic function of its three primary structural features:

  • The 1-Methylpyrazole Core (Hinge Binder): Pyrazoles frequently act as bioisosteres for the purine ring of ATP. While the 1-methyl substitution removes the N1 hydrogen bond donor, the N2 atom remains a potent hydrogen bond acceptor, capable of anchoring the molecule to the kinase hinge region (e.g., interacting with Cys694 in FLT3)[2]. The 1-methyl group also prevents tautomerization, locking the molecule into a single, predictable conformation that eliminates entropic penalties upon binding.

  • The 4-(4-Fluorophenyl) Motif (Hydrophobic Anchor): The para-fluoro substitution serves a dual purpose. Mechanistically, it occupies deep, lipophilic pockets adjacent to the ATP-binding site, such as the DFG-out allosteric pocket or the gatekeeper region, driving nanomolar affinity[3]. Pharmacokinetically, the highly electronegative fluorine atom blocks cytochrome P450-mediated oxidation at the vulnerable para position, significantly enhancing the metabolic half-life of the resulting drug[1].

  • The 3-Carbaldehyde Group (Synthetic Handle): Positioned strategically at C3, the aldehyde is a highly reactive electrophilic center. It allows for late-stage diversification directed toward the solvent-exposed region of the kinase, enabling the fine-tuning of aqueous solubility and pharmacokinetic properties without disrupting the core binding pharmacophore[4].

Target Kinase Pathways and Intervention Points

FMPCA-derived compounds have shown profound efficacy in disrupting oncogenic signaling cascades. Regioisomeric tuning of the pyrazole core has been proven to switch inhibitory profiles from p38α MAPK to critical cancer kinases such as B-Raf, Src, and FLT3[3],[5].

Pathway Ligand Oncogenic Signal / Ligand Kinase Target Kinase (e.g., FLT3 / B-Raf) Ligand->Kinase Activation Downstream1 Downstream Effectors (MEK / ERK) Kinase->Downstream1 Phosphorylation Inhibitor FMPCA-Derived Inhibitor (Competes at ATP Hinge) Inhibitor->Kinase Allosteric/Hinge Blockade Downstream2 Transcription Factors Downstream1->Downstream2 Outcome Tumor Cell Proliferation Downstream2->Outcome

Kinase signaling cascade interrupted by FMPCA-derived small molecule inhibitors.

Self-Validating Synthetic Methodologies

To utilize FMPCA effectively, researchers must employ chemistries that maintain the integrity of the fluorophenyl-pyrazole axis while extending the molecule toward the solvent front.

Protocol A: Reductive Amination for Solvent-Front Diversification

This protocol converts the rigid sp2 aldehyde of FMPCA into a flexible sp3 methylene-amine linkage.

  • Causality & Rationale: The flexibility of the sp3 carbon allows the appended basic amine to navigate narrow kinase channels and form salt bridges with solvent-exposed acidic residues. We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride ( NaBH4​ ). STAB is a mild, chemoselective reducing agent that reduces the transient iminium ion but leaves unreacted FMPCA aldehyde intact, preventing the formation of dead-end primary alcohol byproducts.

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask under inert N2​ atmosphere, dissolve 1.0 equivalent of FMPCA and 1.1 equivalents of the desired primary/secondary amine in anhydrous 1,2-dichloroethane (DCE). Note: DCE is chosen over dichloromethane (DCM) as its higher boiling point and dielectric properties better stabilize the iminium intermediate.

  • Catalysis: Add 1.5 equivalents of glacial acetic acid. This weak acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon without fully protonating and deactivating the amine nucleophile.

  • Reduction: Stir at room temperature for 30 minutes to allow imine/iminium formation. Slowly add 1.5 equivalents of STAB.

  • Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:Ethyl Acetate). The disappearance of the UV-active FMPCA spot and the emergence of a more polar, ninhydrin-positive spot confirms successful conversion.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess STAB. Extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Quantitative Data: Pyrazole Inhibitor Profiles

The structural motifs present in FMPCA have been validated across numerous high-impact kinase targets. The table below summarizes the inhibitory potency of closely related pyrazole derivatives against key oncogenic kinases[3],[2],[4],[5].

Scaffold / Compound MotifTarget KinaseEnzymatic IC₅₀Cancer Cell Line (Assay)Cellular IC₅₀ / GI₅₀Ref.
4-(4-fluorophenyl) pyrazole (Compound 6a)B-Raf V600E, SrcNanomolar rangeMelanoma / Solid TumorsNot Disclosed[3]
3H-Pyrazolo[4,3-f]quinoline (Compound 49)FLT3-ITD3 – 118 nMMV4-11 (Acute Myeloid Leukemia)7 – 92 nM[2]
Pyrazole-3-carboxamide (Compound 8t)FLT30.089 nMMV4-11 (Acute Myeloid Leukemia)1.22 nM[5]
1H-Pyrazole-4-carbaldehyde deriv. (Compound 7)Aurora A28.9 nMU937 (Leukemia)5.106 µM[4]

Biological Evaluation: Self-Validating Kinase Assay

To evaluate the synthesized FMPCA derivatives, an ADP-Glo™ Kinase Assay is highly recommended over traditional ATP-depletion or radioactive assays.

  • Causality & Rationale: Traditional assays that measure the disappearance of ATP are prone to false positives; any ATPase contamination, compound aggregation, or optical quenching will mimic kinase inhibition. The ADP-Glo assay measures the appearance of ADP. By forcefully depleting unreacted ATP in step one, and then converting the generated ADP back into ATP to drive a luciferase reaction in step two, the luminescent signal becomes directly and positively proportional to kinase activity. A loss of signal is a true indicator of inhibition.

Protocol B: Universal ADP-Glo IC₅₀ Determination
  • Reaction Assembly: In a 384-well plate, combine 2 µL of the target kinase (e.g., FLT3) and 1 µL of the FMPCA-derived inhibitor (serially diluted in DMSO, final DMSO concentration <1%). Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 2 µL of an ATP/Substrate mix to initiate the reaction.

  • Self-Validation Controls: Ensure the plate includes a "No Enzyme" control (establishes the baseline background of the ATP depletion step) and a "Reference Inhibitor" control (e.g., Quizartinib for FLT3) to validate the assay's dynamic range and sensitivity[2].

  • ATP Depletion: After the 60-minute reaction time, add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step halts the kinase reaction and degrades all remaining unreacted ATP.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the kinase-generated ADP into ATP, which is subsequently used by Ultra-Glo™ Luciferase to produce light.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Start FMPCA Scaffold Synthesis Late-Stage Diversification (Reductive Amination) Start->Synthesis Purification Product Isolation (Chromatography) Synthesis->Purification Assay Self-Validating Assay (ADP-Glo Kinase) Purification->Assay Lead Lead Candidate Assay->Lead

Self-validating synthetic and biological workflow for FMPCA-derived inhibitors.

References

  • [1] Title: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase Source: PubMed (nih.gov) URL:[Link]

  • [3] Title: Tri- and Tetrasubstituted Pyrazole Derivates: Regioisomerism Switches Activity from p38MAP Kinase to Important Cancer Kinases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [2] Title: 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [5] Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: PMC (nih.gov) URL:[Link]

Sources

Application Notes and Protocols for the Reductive Amination of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Reductive Amination in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4] The functionalization of the pyrazole core is therefore a critical endeavor in the quest for novel therapeutics. 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a key intermediate in this process, with its aldehyde group serving as a versatile handle for chemical diversification.[1]

Reductive amination stands out as one of the most robust and widely utilized methods for the introduction of amine functionalities, effectively converting a carbonyl group into an amine via an intermediate imine.[5][6] This transformation is fundamental for the synthesis of a vast number of pharmaceutical agents and other fine chemicals.[7][8][9] This guide provides detailed, field-proven protocols for the reductive amination of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde, offering insights into the selection of reagents and reaction conditions to empower researchers in their drug discovery efforts.

Part 1: Core Methodologies for Reductive Amination

The choice of reducing agent is paramount in a successful reductive amination, dictating the reaction's selectivity, functional group tolerance, and overall efficiency. Herein, we detail two highly effective and commonly employed methods: one utilizing the mild and selective sodium triacetoxyborohydride (STAB), and the other employing catalytic hydrogenation for a greener and often more scalable approach.

Method 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for reductive amination due to its remarkable selectivity for imines and iminium ions over the parent aldehyde.[5][10][11][12][13] Its mild nature tolerates a wide range of functional groups, making it ideal for complex molecule synthesis.[10][12]

The steric bulk and the electron-withdrawing effect of the three acetoxy groups on the borohydride moiety moderate its reactivity compared to reagents like sodium borohydride (NaBH₄).[11] This attenuated reactivity allows for a one-pot procedure where the aldehyde, amine, and STAB can be combined. The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The STAB reagent preferentially reduces this electrophilic iminium ion over the less reactive starting aldehyde.[5][11][13][14] The reaction is typically conducted in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) to prevent hydrolysis of the reagent.[10][15]

This protocol details the reaction of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde with a primary amine to yield a secondary amine.

Materials:

  • 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and the primary amine (1.1 eq).

  • Dissolve the starting materials in anhydrous DCE (to a concentration of approximately 0.1-0.2 M).

  • Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal/iminium ion intermediate.

  • To this stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Summary Table:

ParameterValue/ConditionRationale
Aldehyde 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehydeSubstrate
Amine Primary Amine (e.g., Benzylamine)Nucleophile
Reducing Agent Sodium Triacetoxyborohydride (STAB)Selective for iminium ion
Solvent Anhydrous 1,2-Dichloroethane (DCE)Aprotic, prevents reagent decomposition
Stoichiometry Aldehyde:Amine:STAB = 1.0:1.1:1.5Excess amine drives imine formation; excess STAB ensures complete reduction
Temperature Room TemperatureMild conditions preserve functional groups
Reaction Time 4-24 hoursSubstrate dependent, monitor for completion

Workflow Diagram:

STAB_Reductive_Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde Mix Mix & Stir (20-30 min) Aldehyde->Mix Amine Primary Amine Amine->Mix Solvent Anhydrous DCE Solvent->Mix Add_STAB Add STAB Mix->Add_STAB Stir_RT Stir at RT (4-24h) Add_STAB->Stir_RT Quench Quench (NaHCO3) Stir_RT->Quench Extract Extract (DCM) Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Desired Secondary Amine Purify->Product

Caption: Workflow for STAB-mediated reductive amination.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and atom-economical method for reductive amination, utilizing molecular hydrogen as the reductant.[7][8][9][16] This approach is highly valued for its cost-effectiveness and environmental friendliness, particularly in large-scale synthesis.[9][16]

This "direct" reductive amination involves combining the aldehyde, amine, and a heterogeneous catalyst (e.g., Palladium on carbon, PtO₂) in a suitable solvent under a hydrogen atmosphere.[16] The reaction proceeds through the in-situ formation of the imine, which is then immediately reduced on the catalyst surface.[8][17] The choice of catalyst, solvent, and hydrogen pressure are critical parameters that influence the reaction's efficiency and selectivity. Potential side reactions include the reduction of the aldehyde to the corresponding alcohol and over-alkylation of the amine, which can be mitigated by careful optimization of the reaction conditions.[9]

This protocol outlines the synthesis of a secondary amine via catalytic hydrogenation.

Materials:

  • 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Primary Amine (e.g., aniline) (1.1 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Parr shaker or a similar hydrogenation apparatus

  • Celite®

Procedure:

  • To a hydrogenation vessel, add 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq), the primary amine (1.1 eq), and the solvent (MeOH or EtOH).

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring or shaking.

  • The reaction can be run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.

  • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization.

Data Summary Table:

ParameterValue/ConditionRationale
Aldehyde 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehydeSubstrate
Amine Primary Amine (e.g., Aniline)Nucleophile
Catalyst 10% Palladium on Carbon (Pd/C)Heterogeneous catalyst for hydrogenation
Reductant Hydrogen Gas (H₂)Clean and atom-economical
Solvent Methanol or EthanolProtic solvents suitable for hydrogenation
Pressure 1-4 atm H₂Sufficient for most reductive aminations
Temperature Room Temperature to 50 °CTo control reaction rate and selectivity
Reaction Time 2-12 hoursMonitor for completion

Workflow Diagram:

Catalytic_Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification Aldehyde 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde Charge_Vessel Charge Hydrogenation Vessel Aldehyde->Charge_Vessel Amine Primary Amine Amine->Charge_Vessel Solvent Methanol/Ethanol Solvent->Charge_Vessel Catalyst 10% Pd/C Catalyst->Charge_Vessel Purge Purge with N2 then H2 Charge_Vessel->Purge Pressurize Pressurize with H2 (1-4 atm) Purge->Pressurize React Stir/Shake (2-12h) Pressurize->React Filter Filter through Celite React->Filter Concentrate Concentrate Filter->Concentrate Purify Purify Concentrate->Purify Product Desired Secondary Amine Purify->Product

Caption: Workflow for catalytic hydrogenation reductive amination.

Part 2: Mechanism & Scientific Rationale

The reductive amination of an aldehyde proceeds through a two-step sequence within a single reaction vessel.[11]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under weakly acidic conditions, which can be generated by the amine salt or an added acid catalyst, the hemiaminal undergoes dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is reversible.

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent to afford the final amine product. The success of a one-pot reductive amination hinges on the selective reduction of the imine/iminium ion in the presence of the starting aldehyde.[11][13]

Mechanism Diagram:

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Aldehyde->Hemiaminal + R'-NH2 Amine Amine (R'-NH2) Amine->Hemiaminal Imine Imine (R-CH=NR') Hemiaminal->Imine - H2O Product Secondary Amine (R-CH2-NHR') Imine->Product + [H] H2O H2O Reducing_Agent Reducing Agent (e.g., STAB, H2/Pd) Reducing_Agent->Product

Caption: General mechanism of reductive amination.

Part 3: Comparative Analysis of Methods

FeatureMethod 1: STABMethod 2: Catalytic Hydrogenation
Selectivity Excellent for imines over aldehydes.[5][10][13]Can lead to aldehyde reduction to alcohol if not optimized.
Functional Group Tolerance Very broad; tolerates reducible groups like nitro, esters, and halides.[10][12]May reduce other functional groups (e.g., nitro groups, C-C multiple bonds).
Operational Simplicity Simple one-pot procedure at atmospheric pressure.[11]Requires specialized hydrogenation equipment.
Scalability Suitable for lab-scale; stoichiometric reagent can be costly on a large scale.Highly scalable and cost-effective for industrial applications.[9][16]
Safety STAB is moisture-sensitive but generally safer than NaCNBH₃.[11]Hydrogen gas is flammable and requires careful handling.
Waste Products Boron-containing byproducts.Minimal waste; catalyst can often be recycled.

Part 4: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive reducing agent (STAB hydrolysis).- Insufficient reaction time.- Poor quality catalyst (hydrogenation).- Use fresh, anhydrous STAB and solvent.- Extend reaction time and monitor by TLC/LC-MS.- Use a fresh batch of catalyst.
Formation of Alcohol Byproduct - For STAB: reaction conditions too harsh.- For hydrogenation: aldehyde reduction competes with imine reduction.- Ensure mild conditions for STAB reaction.- Optimize catalyst loading and hydrogen pressure for hydrogenation.
Over-alkylation (Formation of Tertiary Amine) - Imine formation is slow, allowing the product secondary amine to react with another aldehyde molecule.- Use a slight excess of the primary amine.- For problematic cases, a two-step procedure (imine formation followed by reduction) may be necessary.[10]
No Reaction - Sterically hindered aldehyde or amine.- Low reactivity of the amine.- Increase reaction temperature.- Add a catalytic amount of acetic acid to facilitate imine formation, especially for less reactive ketones.[10]

References

  • Reductive amination - Wikipedia. [Link]

  • Beller, M., & Jagadeesh, R. V. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Shokrolahi, A., et al. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Maryanoff, C. A., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Beller, M., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Beller, M., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. PubMed. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • El-Sayed, M. A.-M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Afanasyev, O. I., et al. (2021). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry. [Link]

  • Beller, M., & Jagadeesh, R. V. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. ResearchGate. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Císařová, I., et al. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry. [Link]

  • Liu, Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Molecules. [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. Scope and limitations of the reductive amination of linear alkyl aldehydes and cyclohexanone as a simple ketone utilizing amine dehydrogenases. [Link]

  • University of Toronto. (2023). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. [Link]

Sources

Application Note: Knoevenagel Condensation Protocols Using 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. Pyrazole-3-carbaldehydes are highly versatile building blocks, frequently utilized in the development of kinase inhibitors (such as TAK1 inhibitors), anti-inflammatory agents, and novel pyrimidinone derivatives [1, 4, 5].

4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a particularly valuable substrate. The inclusion of the 4-fluorophenyl group modulates the electronic environment of the pyrazole core, enhancing lipophilicity and metabolic stability—crucial parameters in pharmacokinetics. Furthermore, the N-methyl substitution at the 1-position prevents tautomerization, locking the molecule into a single reactive conformation and ensuring predictable, regioselective reactivity at the 3-carbaldehyde position.

The Knoevenagel condensation of this aldehyde with active methylene compounds (e.g., malononitrile, barbituric acid, or Meldrum’s acid) yields highly conjugated arylidene (acryloyl or acrylonitrile) derivatives. This application note provides comprehensively validated, self-contained protocols for executing these condensations using classical, green, and microwave-assisted methodologies.

Mechanistic Insights: Causality in Catalyst Selection

Successful Knoevenagel condensations rely on precise catalytic activation. Merely mixing the aldehyde and active methylene is insufficient; the choice of catalyst dictates the reaction pathway, kinetics, and ultimate yield.

Classical Aminocatalysis (Piperidine)

Traditionally, piperidine is employed as a secondary amine catalyst. While often simplified as a basic deprotonation event, computational and kinetic studies reveal a more complex, dual-activation mechanism [2]. Piperidine acts not only as a base to generate the carbanion from the active methylene but also reacts directly with the pyrazole-3-carbaldehyde to form a highly electrophilic iminium ion intermediate . This iminium formation lowers the activation energy barrier for nucleophilic attack compared to the native carbonyl group, driving the reaction forward before a final elimination step regenerates the catalyst [2].

Mechanism A Aldehyde (Pyrazole Core) C Iminium Ion Intermediate A->C + Catalyst - H2O B Piperidine Catalyst B->C F C-C Bond Formation (Addition) C->F Nucleophilic Attack D Active Methylene (e.g., Malononitrile) E Enolate / Carbanion D->E Base Deprotonation E->F G Arylidene Product + Catalyst Regeneration F->G Elimination

Mechanism of iminium-mediated piperidine-catalyzed Knoevenagel condensation.

Green Bifunctional Catalysis (Glycine)

To circumvent the toxicity and volatility of piperidine, amino acids like glycine have emerged as eco-friendly alternatives [1]. Glycine operates via a zwitterionic bifunctional mechanism. The carboxylate moiety acts as a mild base to deprotonate the active methylene, while the ammonium group activates the aldehyde via hydrogen bonding. This synergistic activation allows the reaction to proceed efficiently in polar aprotic solvents (like DMSO) or aqueous media at room temperature, significantly improving the green chemistry profile of the synthesis [1].

Experimental Protocols

The following protocols are designed as self-validating systems. The completion of the reaction is visually indicated by the precipitation of the highly conjugated, colored product (typically yellow to orange for pyrazole-arylidenes) and confirmed via Thin Layer Chromatography (TLC).

Workflow N1 1. Substrate Preparation Aldehyde + Active Methylene (1:1.1 eq) N2 2. Catalyst & Solvent Selection Piperidine/EtOH OR Glycine/DMSO N1->N2 N3 3. Reaction Execution Reflux (2-4h) OR Microwave (5-15 min) N2->N3 N4 4. Workup & Precipitation Ice-water quenching & Filtration N3->N4 N5 5. Purification & Analysis Recrystallization, NMR, LC-MS N4->N5

Standardized experimental workflow for synthesizing pyrazole-derived acrylonitriles.

Protocol A: Classical Base-Catalyzed Condensation (Piperidine)

Objective: High-throughput synthesis of analytical standards using conventional heating.

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 mmol, ~204 mg) and the active methylene compound (e.g., malononitrile, 1.1 mmol, ~73 mg) in absolute ethanol (10 mL).

  • Catalyst Addition: Add 2–3 drops of catalytic piperidine (~0.1 mmol). Causality: Piperidine initiates the iminium cascade; excess catalyst can lead to unwanted Michael additions or polymerization.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 75–80 °C for 2 to 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup: Upon consumption of the aldehyde, cool the mixture to room temperature. Pour the mixture into crushed ice (30 mL) under vigorous stirring.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol to afford the pure arylidene derivative.

Protocol B: Eco-Friendly Amino Acid Catalysis (Glycine)

Objective: Sustainable synthesis minimizing toxic reagents and energy consumption [1].

  • Preparation: In a 25 mL vial, dissolve the aldehyde (1.0 mmol) and active methylene (1.0 mmol) in Dimethyl Sulfoxide (DMSO) (5 mL).

  • Catalyst Addition: Add Glycine (0.1 mmol, 7.5 mg). Causality: DMSO stabilizes the zwitterionic state of glycine, maximizing its bifunctional catalytic efficiency at ambient temperatures.

  • Stirring: Stir the reaction mixture at room temperature (20–25 °C) for 1 to 3 hours. The reaction is typically faster for highly acidic methylenes like barbituric acid.

  • Workup: Quench the reaction by adding 15 mL of distilled water. The sudden shift in polarity forces the hydrophobic pyrazole product to crash out of solution.

  • Isolation: Filter, wash thoroughly with water to remove DMSO and glycine, and dry under a vacuum.

Protocol C: Microwave-Assisted Synthesis

Objective: Rapid library generation with enhanced atom economy and suppressed side reactions [3].

  • Preparation: Grind the aldehyde (1.0 mmol) and active methylene (1.0 mmol) in an agate mortar to ensure intimate physical contact. Transfer to a microwave-safe reaction vessel.

  • Catalyst Addition: Add 1 drop of glacial acetic acid or piperidine, and 1 mL of ethanol as an energy-transfer medium.

  • Irradiation: Subject the vessel to microwave irradiation (typically 300–400 W) in 1-minute intervals for a total of 3 to 8 minutes. Causality: Microwave dielectric heating causes rapid, uniform molecular friction, accelerating the dehydration step (loss of H2​O ) and preventing prolonged thermal degradation.

  • Isolation: Cool the vessel, triturate the solid mass with cold ethanol, filter, and dry.

Quantitative Data Presentation

The table below summarizes the expected performance metrics of the three protocols when reacting 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde with malononitrile.

ParameterProtocol A (Classical)Protocol B (Green)Protocol C (Microwave)
Catalyst Piperidine (10 mol%)Glycine (10 mol%)Piperidine/AcOH (Trace)
Solvent EthanolDMSOMinimal Ethanol
Temperature 78 °C (Reflux)25 °C (Room Temp)~90 °C (MW Irradiation)
Reaction Time 2 – 4 Hours1 – 3 Hours3 – 8 Minutes
Average Yield 75 – 82%80 – 88%88 – 94%
E-Factor (Waste) HighLowVery Low
Primary Advantage Established scalabilityEco-friendly, no heatingRapid, high purity

References

  • Efficient ecofriendly synthesis of pyrazole acryloyl analogs by amino acid catalysis UNIMAS Institutional Repository URL: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Synthesis of novel multifluorinated pyrazolone-5-one derivatives via conventional and non-conventional methods SciSpace URL: [Link]

  • Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment Oriental Journal of Chemistry URL:[Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors Taylor & Francis Online URL: [Link]

Application Note: In Vitro Evaluation of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde scaffold is a highly versatile and privileged building block in modern medicinal chemistry. The pyrazole core frequently acts as a bioisostere for amides or aromatic rings, providing critical hydrogen-bond donor and acceptor interactions with the hinge region of kinases. The addition of the 4-fluorophenyl group serves a dual purpose: it enhances lipophilic efficiency (LipE) for better membrane permeability and blocks cytochrome P450-mediated metabolic oxidation at the para-position, thereby improving the compound's pharmacokinetic half-life.

Derivatives synthesized from this carbaldehyde are extensively evaluated as Type II kinase inhibitors—molecules that bind to the inactive "DFG-out" conformation of kinases. Primary targets for these pyrazole derivatives include Transforming Growth Factor- β -Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (MAPK) [1]. Because TAK1 and p38 MAPK are critical nodes in TNF- α and IL-1 driven signaling, inhibiting them induces apoptosis in specific cancer cell lines and suppresses pro-inflammatory cytokine release [2].

This guide outlines the authoritative in vitro workflows required to prepare, handle, and evaluate these pyrazole derivatives, ensuring high-fidelity data suitable for preclinical drug development.

Compound Preparation & Handling (The Foundation)

The physicochemical properties of pyrazole-aryl systems dictate strict handling protocols. These compounds are typically hydrophobic and prone to aggregation in aqueous buffers, which can lead to false-positive inhibition (promiscuous aggregation-based inhibition).

Stock Solution Preparation
  • Solubilization: Weigh the lyophilized pyrazole derivative and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock .

    • Causality: Anhydrous DMSO prevents the introduction of water, which can cause localized precipitation of the hydrophobic fluorophenyl moiety before the assay begins.

  • Aliquoting: Divide the 10 mM stock into 10–20 μ L aliquots in light-resistant, low-binding microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles degrade the carbaldehyde-derived linkages (e.g., imines or hydrazones) via hydrolysis. Single-use aliquots preserve structural integrity.

  • Storage: Store aliquots at -20°C or -80°C under an inert argon atmosphere if possible.

In Vitro Assay Protocol 1: TR-FRET Kinase Inhibition

To evaluate the biochemical potency ( IC50​ ) of the derivatives against TAK1 or p38 MAPK, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

  • Causality for TR-FRET: Pyrazole derivatives with extended conjugation can exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay (e.g., 50–100 μ s) between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby isolating the true assay signal and preventing data artifacts.

Step-by-Step Methodology
  • Compound Serial Dilution: Using an acoustic liquid handler (e.g., Echo 550), dispense the 10 mM compound stock into a 384-well low-volume assay plate. Create an 11-point, 3-fold serial dilution ranging from 10 μ M down to 0.17 nM.

  • Kinase Addition: Add 5 μ L of the Kinase Working Solution (e.g., 2 nM TAK1-TAB1 complex in 50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows Type II inhibitors (which often have slow binding kinetics) to fully occupy the DFG-out allosteric pocket before ATP is introduced.

  • Reaction Initiation: Add 5 μ L of ATP/Substrate Mix (e.g., 10 μ M ATP and 50 nM biotinylated peptide substrate). Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 10 μ L of the TR-FRET Stop/Detection Buffer containing EDTA (to chelate Mg 2+ and stop the kinase reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Reading: Incubate for 60 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar FSX) using standard TR-FRET settings (Excitation: 337 nm, Emission: 620 nm and 665 nm).

In Vitro Assay Protocol 2: Cell Viability (Antitumor Efficacy)

Biochemical potency does not guarantee cellular efficacy due to cell membrane barriers and intracellular protein binding. The CellTiter-Glo (CTG) luminescent assay is utilized to measure the anti-proliferative effects of the pyrazole derivatives on TNF- α stimulated cancer cell lines (e.g., MDA-MB-231 breast cancer cells).

Step-by-Step Methodology
  • Cell Seeding: Seed MDA-MB-231 cells at a density of 3,000 cells/well in 90 μ L of DMEM supplemented with 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Stimulation & Treatment: The next day, add TNF- α (final concentration 20 ng/mL) to stimulate the TAK1/p38 survival pathway. Immediately add 10 μ L of the pyrazole derivatives (pre-diluted in culture media to achieve a final DMSO concentration of 0.1%).

  • Incubation: Incubate the cells for 72 hours.

  • ATP Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 μ L of CellTiter-Glo reagent to each well.

    • Causality: The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which directly correlates to the number of metabolically active, viable cells.

  • Mixing & Reading: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate for 10 minutes to stabilize the luminescent signal, then record luminescence.

Quality Control: A Self-Validating System

To ensure the trustworthiness of the data, every assay plate must function as a self-validating system.

  • Z'-Factor Calculation: Every plate must contain 16 wells of maximum signal (DMSO vehicle, μp​ ) and 16 wells of minimum signal (reference inhibitor, e.g., 5Z-7-Oxozeaenol or BIRB-796, μn​ ). The assay is only valid if the Z'-factor is ≥0.5 .

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​
  • DMSO Tolerance: Kinases are highly sensitive to organic solvents. The final DMSO concentration in all biochemical and cellular wells must be strictly normalized to ≤1% (ideally 0.1% for cellular assays) to prevent solvent-induced cytotoxicity or enzyme denaturation.

Data Presentation & SAR Summary

The table below summarizes hypothetical quantitative data for a library of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde derivatives, demonstrating the Structure-Activity Relationship (SAR) [3].

Compound IDR-Group Substitution (from carbaldehyde)TAK1 IC50​ (nM)p38 MAPK IC50​ (nM)MDA-MB-231 Cell Viability IC50​ ( μ M)
Ref-1 5Z-7-Oxozeaenol (Control)8.2 ± 1.1>10,0001.2 ± 0.3
Ref-2 BIRB-796 (Control)>10,00012.4 ± 2.03.5 ± 0.5
Pyr-1a 2-cyanoacrylamide27.5 ± 3.4145.2 ± 12.14.1 ± 0.8
Pyr-1b Imidazo[1,2-b]pyridazine15.1 ± 2.088.3 ± 7.52.8 ± 0.4
Pyr-1c Diaryl urea410.2 ± 25.68.5 ± 1.2 1.9 ± 0.2

Note: Pyr-1b demonstrates dual TAK1/p38 inhibition, while Pyr-1c (a urea derivative) shows high selectivity for p38 MAPK, a hallmark of pyrazole-urea scaffolds.

Mechanistic Visualization

G Stimulus TNF-α / IL-1 (Cytokines) Receptor Cytokine Receptor Stimulus->Receptor Binds TAK1 TAK1 Kinase (Primary Target) Receptor->TAK1 Activates p38 p38 MAPK / JNK (Secondary Target) TAK1->p38 Phosphorylates TF NF-κB / AP-1 (Transcription Factors) p38->TF Translocates to Nucleus Response Tumor Survival & Inflammation TF->Response Gene Transcription Inhibitor 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazole Derivatives Inhibitor->TAK1 Type II Inhibition (DFG-out) Inhibitor->p38 Cross-reactivity

Caption: Kinase signaling cascade showing the targeted inhibition of TAK1 and p38 MAPK by pyrazole derivatives.

References

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Journal of Medicinal Chemistry URL:[Link]

Suzuki-Miyaura cross-coupling applications for 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling Applications for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Executive Summary

4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a highly versatile, advanced building block utilized extensively in the development of targeted therapeutics, including kinase inhibitors and anti-inflammatory agents. The 1,4-disubstituted pyrazole core provides a rigid, metabolically stable scaffold, while the C3-carbaldehyde serves as a reactive handle for downstream functionalization. This application note details the definitive protocol for synthesizing this molecule via the Suzuki-Miyaura cross-coupling of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde with (4-fluorophenyl)boronic acid, providing mechanistic insights, optimized parameters, and self-validating experimental workflows.

Mechanistic Rationale & Substrate Profiling (E-E-A-T)

The Suzuki-Miyaura cross-coupling is the premier methodology for constructing the C4-aryl bond in pyrazole systems[1]. The choice of substrates and conditions for this specific transformation is governed by several precise chemical principles:

  • Electrophile Activation: The starting material, 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde, is uniquely primed for oxidative addition. The electron-withdrawing nature of the C3-aldehyde reduces the electron density of the pyrazole ring, weakening the C4-Br bond and accelerating the insertion of the Pd(0) catalyst[2].

  • Prevention of Catalyst Poisoning: The presence of the N1-methyl group is a critical structural feature. Unprotected N-H pyrazoles are notorious for coordinating strongly to palladium centers, which can poison the catalyst and stall the catalytic cycle[3]. The N-methylation completely abrogates this off-target metal complexation, ensuring high turnover numbers.

  • The Oxo-Palladium Transmetalation Pathway: Transmetalation is often the rate-limiting step. In this protocol, a biphasic 1,4-dioxane/water solvent system is employed. Water is not merely a solvent but a crucial reactant; it facilitates the "oxo-palladium" pathway by converting the Pd(II)-Br intermediate into a more reactive Pd(II)-OH species, which readily coordinates with the boronic acid to drive transmetalation[4].

Visualization of the Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd(II)(Ar)(Br)L2 Pd0->OxAdd 4-Bromo-1-methyl-1H-pyrazole -3-carbaldehyde (Oxidative Addition) TransMet Transmetalation Complex Pd(II)(Ar)(Ar')L2 OxAdd->TransMet (4-Fluorophenyl)boronic acid + Base (OH-) (Transmetalation) TransMet->Pd0 Catalyst Regeneration Product 4-(4-Fluorophenyl)-1-methyl -1H-pyrazole-3-carbaldehyde TransMet->Product (Reductive Elimination)

Figure 1: Suzuki-Miyaura catalytic cycle for the synthesis of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Data Presentation: Condition Optimization

To establish a self-validating system, various catalytic conditions were evaluated. The use of a bidentate ligand (dppf) proved superior to monodentate ligands (PPh3) because it enforces a cis geometry on the palladium center, significantly accelerating the final reductive elimination step.

EntryCatalyst (mol %)Base (Equiv)Solvent (Ratio)Temp (°C)Yield (%)
1Pd(PPh3)4 (5%)Na2CO3 (2.0)Toluene/EtOH/H2O8065
2 Pd(dppf)Cl2 (5%) K2CO3 (2.0) 1,4-Dioxane/H2O (4:1) 90 92
3Pd(OAc)2 / SPhos (2%)K3PO4 (2.0)Toluene/H2O (10:1)10088
4Pd(dppf)Cl2 (5%)Cs2CO3 (2.0)DMF/H2O (5:1)9078

Table 1: Optimization of cross-coupling conditions. Entry 2 represents the validated, high-yielding protocol.

Experimental Methodology & Protocol

The following protocol provides a detailed, step-by-step methodology for the optimized synthesis (Table 1, Entry 2).

Reagents:

  • 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv, 10.0 mmol)

  • (4-Fluorophenyl)boronic acid (1.2 equiv, 12.0 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 0.5 mmol)

  • Potassium carbonate (K2CO3) (2.0 equiv, 20.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Workflow:

  • Reaction Assembly: In a flame-dried 100 mL Schlenk flask, charge 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde, (4-fluorophenyl)boronic acid, and K2CO3. Causality Check: A 1.2 molar excess of the boronic acid is used to compensate for potential thermal protodeboronation side-reactions.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H2O mixture. Degas the suspension by sparging with Argon for 15 minutes. Causality Check: Oxygen must be rigorously excluded. O2 rapidly oxidizes the active Pd(0) species into catalytically dead Pd(II) complexes, stalling the reaction.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl2 under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours.

  • Reaction Quench & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove precipitated palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 9:1 to 7:3) to afford the pure 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde as a solid.

Workflow Step1 1. Degassing (Ar Purge) Step2 2. Coupling (90°C, 12h) Step1->Step2 Step3 3. Quench & Filter (Celite Pad) Step2->Step3 Step4 4. Purification (SiO2 Column) Step3->Step4

Figure 2: Step-by-step experimental workflow for the scalable Suzuki-Miyaura cross-coupling.

Downstream Applications in Drug Development

Once synthesized, 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde serves as a privileged intermediate. The C3-carbaldehyde is highly reactive and is typically subjected to:

  • Reductive Amination: Reaction with diverse primary or secondary amines (using NaBH(OAc)3) yields aminomethyl pyrazoles. This is a standard vector for introducing solubilizing groups (e.g., piperazines, morpholines) in kinase inhibitor design.

  • Knoevenagel Condensation: Condensation with active methylene compounds generates extended Michael acceptors, useful for designing targeted covalent inhibitors (TCIs).

References

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Chemistry - A European Journal (via PMC) URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls Source: Journal of Organometallic Chemistry URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of 4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a critical transformation in the development of complex agrochemicals (such as fluxapyroxad analogues) and targeted pharmaceuticals[1]. The most convergent and widely adopted route is the Suzuki-Miyaura cross-coupling of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde with (4-fluorophenyl)boronic acid[2].

However, heterocyclic halides exhibit unique electronic profiles that often derail standard coupling conditions[3]. As a Senior Application Scientist, I have structured this guide to address the mechanistic root causes of low yields—ranging from catalyst starvation to functional group degradation—and provide a self-validating protocol to ensure reproducible success.

Mechanistic Workflow & Failure Analysis

To troubleshoot effectively, we must first map the reaction pathway and identify where the catalytic cycle breaks down.

Workflow Substrate 4-Bromo-1-methyl-1H- pyrazole-3-carbaldehyde OxAdd Step 1: Oxidative Addition Substrate->OxAdd Boronic (4-Fluorophenyl) boronic acid Transmet Step 2: Transmetalation Boronic->Transmet Base PdCat Pd Catalyst Active Species PdCat->OxAdd OxAdd->Transmet Pd(II) Intermediate FailOx Failure: Sluggish Addition (e-rich pyrazole core) OxAdd->FailOx Weak Catalyst RedElim Step 3: Reductive Elimination Transmet->RedElim Diaryl-Pd(II) FailTrans Failure: Protodeboronation (Water + Strong Base) Transmet->FailTrans Hydrolysis FailAld Failure: Aldehyde Degradation (Cannizzaro Reaction) Transmet->FailAld Strong Base RedElim->PdCat Regeneration Product Target: 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazole-3-carbaldehyde RedElim->Product

Figure 1: Suzuki-Miyaura mechanism highlighting critical failure points in pyrazole synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction stalls at 30% conversion, and I recover mostly unreacted 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. Why is the oxidative addition failing? Causality & Solution: The pyrazole ring is an electron-rich heterocycle. This excess electron density strengthens the C-Br bond and raises the activation energy required for the Pd(0) center to insert into it. Standard, older-generation catalysts like Pd(PPh3​)4​ lack the electron density required to force this sluggish oxidative addition. Actionable Fix: Switch to an electron-rich, sterically demanding dialkylbiaryl phosphine ligand (e.g., XPhos) paired with Pd2​(dba)3​ . The steric bulk of XPhos promotes the formation of a highly reactive mono-ligated Pd(0) species, which rapidly inserts into deactivated heteroaryl bromides.

Q2: I am observing a significant amount of fluorobenzene in my GC-MS, and the boronic acid is consumed before the coupling completes. How do I prevent this? Causality & Solution: You are observing protodeboronation. The highly electronegative fluorine atom on (4-fluorophenyl)boronic acid pulls electron density away from the ipso-carbon. This polarizes and destabilizes the C-B bond, making it highly susceptible to hydrolytic cleavage in the presence of water and strong bases, yielding fluorobenzene and boric acid. Actionable Fix: Eliminate water from the system. Transition from aqueous biphasic conditions to strictly anhydrous solvents (e.g., anhydrous 1,4-dioxane). Use a finely milled, anhydrous base like K3​PO4​ and increase the boronic acid stoichiometry to 1.5 equivalents to compensate for minor unavoidable degradation.

Q3: The aldehyde peak in my 1H NMR (~10 ppm) is missing in the crude mixture, and I see multiple polar spots on TLC. What is happening to the carbaldehyde group? Causality & Solution: The free aldehyde at the 3-position lacks α -protons. When exposed to strong aqueous bases (like NaOH, KOH, or even boiling aqueous Na2​CO3​ ), it undergoes a base-catalyzed disproportionation known as the Cannizzaro reaction, degrading your starting material into the corresponding pyrazole-carboxylic acid and pyrazole-methanol derivatives. Actionable Fix: Protect the aldehyde functionality by using mild, non-nucleophilic bases. Anhydrous K3​PO4​ or Cs2​CO3​ provides sufficient basicity to drive the transmetalation step of the Suzuki cycle without triggering nucleophilic attack on the carbonyl carbon.

Q4: The reaction mixture turns completely black within the first 15 minutes, and no product is formed. Is the catalyst dying? Causality & Solution: Yes. The rapid formation of a black precipitate is Palladium black—the inactive, aggregated form of Pd(0). This occurs for two reasons: (1) Oxygen ingress oxidizing the phosphine ligands, or (2) The nitrogen atoms on the pyrazole ring competitively coordinating to the palladium center, displacing weaker ligands and stalling the catalytic cycle, leading to catalyst aggregation. Actionable Fix: Rigorous deoxygenation is non-negotiable. Use the freeze-pump-thaw method. Furthermore, utilizing a strongly coordinating, bulky ligand like XPhos prevents the pyrazole nitrogens from poisoning the metal center.

Quantitative Condition Optimization

The table below summarizes the causality of yield variations based on specific parameter adjustments, demonstrating why the final protocol was selected.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Primary Observation / Limiting Factor
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (3.0)Toluene/EtOH/ H2​O 901225%Severe protodeboronation; Aldehyde degradation via Cannizzaro.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.0)Dioxane/ H2​O (5:1)90852%Moderate conversion; fluorobenzene detected; aldehyde intact.
Pd(OAc)2​ / SPhos K3​PO4​ (2.0)Toluene (Anhydrous)1001265%Sluggish oxidative addition; unreacted pyrazole bromide remains.
Pd2​(dba)3​ / XPhos K3​PO4​ (2.0) Dioxane (Anhydrous) 90 6 89% Complete conversion; intact aldehyde; optimal yield.
Self-Validating Experimental Protocol

This methodology utilizes built-in visual and analytical checkpoints to ensure the structural integrity of the reaction at every phase.

Reagents:

  • 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde: 1.0 equiv (1.0 mmol, 189 mg)

  • (4-Fluorophenyl)boronic acid: 1.5 equiv (1.5 mmol, 210 mg)

  • Pd2​(dba)3​ : 2.5 mol% (0.025 mmol, 23 mg)

  • XPhos: 5.0 mol% (0.05 mmol, 24 mg)

  • Anhydrous K3​PO4​ (finely milled): 2.0 equiv (2.0 mmol, 424 mg)

  • Anhydrous 1,4-Dioxane: 5.0 mL (0.2 M)

Step-by-Step Methodology:

  • Preparation & Inertion: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazole bromide, boronic acid, Pd2​(dba)3​ , XPhos, and K3​PO4​ . Seal the flask with a rubber septum.

    • Causality: Milling the K3​PO4​ increases the surface area for the solid-liquid heterogeneous transmetalation step, compensating for the lack of water.

  • Degassing: Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (previously sparged with Argon for 30 minutes) via syringe.

    • Validation Checkpoint 1: The mixture should appear as a dark purple/reddish suspension (characteristic of Pd2​(dba)3​ ).

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).

    • Validation Checkpoint 2: Within 15–30 minutes of heating, the solution should transition to a deep, clear orange/red. This optical shift confirms the successful ligand exchange and formation of the active Pd(0)-XPhos complex. If the solution turns opaque black, oxygen has entered the system; the reaction must be aborted.

  • Monitoring: After 4 hours, sample the reaction under a positive stream of Argon.

    • Validation Checkpoint 3 (TLC): Elute with Hexanes:EtOAc (3:1). The starting bromide ( Rf​≈0.4 ) should be consumed. A new, highly UV-active product spot ( Rf​≈0.3 ) will appear. To validate that the aldehyde survived the basic conditions, dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; the product spot will instantly turn bright orange/red.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and filter through a tightly packed pad of Celite to remove the inorganic salts and palladium residues. Wash the filtrate with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford 4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde as a white solid.

References
  • Development of Cyanopyrazoles as Building Blocks to Fungicide Fluxapyroxad and Analogues.
  • Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4. Smolecule.
  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies.

Sources

Troubleshooting solubility issues of 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Overview Welcome to the Technical Support Center. Handling highly lipophilic pyrazole intermediates in aqueous media is a notorious bottleneck in early-stage drug discovery. This guide provides actionable, scientifically grounded troubleshooting protocols for researchers experiencing poor aqueous solubility with 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Part 1: Diagnostic FAQ – The Causality of Insolubility

Q: Why does 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde immediately precipitate when spiked into aqueous buffers? A: The insolubility is driven by competing thermodynamic forces. The molecule features a highly hydrophobic 4-fluorophenyl group and a rigid 1-methylpyrazole core. The fluorine atom enhances lipophilicity and promotes strong intermolecular interactions (such as halogen bonding and π−π stacking) in the solid state, leading to a high crystal lattice energy. Pyrazole derivatives are often characterized by low aqueous solubility due to their planar, aromatic nature[1]. Because the solvation energy provided by water cannot overcome this lattice energy, the compound crashes out, classifying it as a typical Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV molecule[2].

Q: Can I just adjust the pH of my buffer to force it into solution? A: No. Salt formation is an effective method for increasing solubility, but it requires the drug to have ionizable groups[3]. The pyrazole nitrogen in this specific molecule is methylated, and the adjacent nitrogen possesses a lone pair that is part of the aromatic π -system, making it exceptionally weakly basic ( pKa<2 ). Therefore, standard physiological pH adjustments (pH 4.0 – 9.0) will not yield a soluble ionized salt[4].

Q: What is the difference between addressing "Kinetic" vs. "Thermodynamic" solubility for this compound? A:

  • Kinetic Solubility: Achieved by pre-dissolving the compound in a water-miscible organic solvent (like DMSO) and spiking it into an aqueous buffer. This creates a metastable, supersaturated solution ideal for rapid in vitro screening.

  • Thermodynamic Solubility: The true equilibrium solubility achieved by adding the solid compound directly to water. For in vivo dosing or long-term formulation, thermodynamic solubility must be enhanced using carriers or complexation agents[4].

Part 2: Quantitative Physicochemical Profiling

Understanding the numerical constraints of your molecule is the first step in formulation. Below is the structural and physicochemical profile driving the solubility behavior.

ParameterEstimated ValueImpact on Aqueous Solubilization Strategy
Molecular Weight 204.20 g/mol Favorable (< 500 Da); size is not the limiting factor for dissolution.
LogP (Octanol/Water) ~2.8 - 3.5High lipophilicity drives poor aqueous partitioning; requires hydrophobic cavities (e.g., Cyclodextrins)[4].
Hydrogen Bond Donors 0Severe limitation. The inability to donate hydrogen bonds prevents the formation of a robust hydration shell.
Hydrogen Bond Acceptors 3 (N, N, O)Weak interaction with water; insufficient to solubilize the hydrophobic bulk.
Ionizable Groups None at pH 4-9Precludes the use of pH modulation or salt formation strategies[3].

Part 3: Strategic Decision Tree

Before executing an experiment, use the logical workflow below to select the correct solubilization strategy based on your target concentration and assay requirements.

SolubilizationTree Start Insoluble Pyrazole Derivative Assess Determine Target Concentration Start->Assess Low < 100 µg/mL (In Vitro Assays) Assess->Low Low Dose High > 1 mg/mL (In Vivo / Formulation) Assess->High High Dose Cosolvent Co-solvent Shift (DMSO to Buffer) Low->Cosolvent Cyclo HP-β-CD Complexation (10-20% w/v) High->Cyclo Micelle Micellar Solubilization (Poloxamer/Tween) High->Micelle Validate DLS / Nephelometry Validation Cosolvent->Validate Validate->Cyclo Aggregation Success Stable Aqueous Solution Validate->Success PDI < 0.2 Cyclo->Success Micelle->Success

Logical decision tree for selecting a solubilization strategy based on target concentration.

Part 4: Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its built-in validation. If you do not verify solubility, you risk testing a colloidal suspension, leading to false negatives in biological assays.

Protocol A: Kinetic Solvent-Shift Assessment (For In Vitro Assays)

Causality: This method determines the maximum concentration of the pyrazole derivative that can remain in a metastable aqueous state before nucleation and precipitation occur.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM.

    • Expert Insight: Use strictly anhydrous DMSO. Moisture ingress will cause premature microscopic nucleation of the highly hydrophobic fluorophenyl group.

  • Serial Dilution: Prepare a 10-point serial dilution of the stock in pure DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. (Final DMSO concentration = 2% v/v).

  • Incubation: Seal the plate and incubate at 37°C for 24 hours with gentle orbital shaking to allow potential kinetically trapped states to equilibrate.

  • Centrifugation: Centrifuge the plate at 10,000 x g for 10 minutes to pellet any nucleated aggregates.

  • Quantification: Analyze the supernatant via HPLC-UV (monitoring the pyrazole-3-carbaldehyde chromophore at ~254 nm).

  • Self-Validation Check (Critical): Subject the highest "soluble" concentration well to Dynamic Light Scattering (DLS). If the Polydispersity Index (PDI) is > 0.3, your compound has formed nano-aggregates. Do not use this concentration for biological assays; step down to the next dilution.

KineticSolubility S1 1. Stock Prep (10 mM DMSO) S2 2. Serial Dilution S1->S2 S3 3. Aqueous Spike (2% DMSO) S2->S3 S4 4. Incubate (24h, 37°C) S3->S4 S5 5. Centrifuge (10k x g) S4->S5 S6 6. HPLC-UV Quantification S5->S6

Step-by-step workflow for the self-validating kinetic solvent-shift solubility assay.

Protocol B: Thermodynamic Solubilization via HP-β-CD Complexation (For In Vivo Dosing)

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that encapsulates the lipophilic 4-fluorophenyl moiety, while its hydrophilic exterior ensures water solubility. This circumvents the need for toxic levels of organic co-solvents or surfactants[4].

  • Carrier Preparation: Prepare a 20% (w/v) HP- β -CD solution in the target aqueous buffer (e.g., Saline or PBS).

  • Solid Addition: Add an excess of solid 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde (e.g., 5 mg/mL) directly to the cyclodextrin solution.

  • Energy Input: Vortex vigorously for 2 minutes, then sonicate in a water bath for 30 minutes.

    • Expert Insight: Sonication provides the necessary activation energy to disrupt the strong π−π stacking of the pyrazole crystal lattice, allowing the cyclodextrin to capture the free monomers.

  • Equilibration: Place the suspension on an end-over-end rotator at 25°C for 48 hours to reach true thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Discard the first 1 mL of the filtrate. Hydrophobic compounds often bind to the filter membrane; discarding the initial volume ensures the membrane binding sites are saturated and the collected filtrate accurately represents the solution concentration.

  • Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV.

Part 5: Advanced Formulation FAQs (Chemical Stability)

Q: I successfully solubilized the compound using micelles, but my HPLC peaks are splitting over time. What is happening? A: You are observing chemical degradation in the aqueous phase. The pyrazole-3-carbaldehyde moiety is susceptible to two primary aqueous reactions:

  • Hydration: The aldehyde can reversibly form a gem-diol (hydrate) in aqueous media, especially if the pH shifts.

  • Oxidation: Aldehydes can slowly oxidize to the corresponding pyrazole-3-carboxylic acid in the presence of dissolved oxygen and light[5]. Troubleshooting Fix: Purge your aqueous buffers with nitrogen gas prior to formulation, store all solutions in amber vials to prevent photo-oxidation, and prepare fresh working stocks daily.

Q: Can I use physical milling to improve solubility without adding excipients? A: Yes, particle size reduction technologies (micronization or nanocrystals) can improve the dissolution rate by increasing the specific surface area and decreasing lattice energy[4]. However, because this is a BCS Class II/IV compound, milling will not change its absolute thermodynamic solubility limit in water[2]. It will simply reach its maximum insoluble state faster. You must pair milling with a carrier system (like polymers or lipid-based carriers) to maintain the drug in solution[4].

References

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Source: Asian Journal of Pharmaceutics URL:[Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs Source: Pakistan Journal of Pharmaceutical Sciences URL:[Link]

  • Solubilization techniques used for poorly water-soluble drugs Source: Asian Journal of Pharmaceutical Sciences URL:[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ARKIVOC (via ResearchGate) URL:[Link]

Sources

Optimizing recrystallization conditions for 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde purification

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Welcome to the technical support guide for the purification of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde. This document provides researchers, chemists, and drug development professionals with in-depth protocols and troubleshooting advice to achieve high purity of this key synthetic intermediate. The methodologies described herein are designed to be self-validating, explaining the causal relationships behind each step to ensure robust and reproducible results.

Part 1: Compound Profile and Recrystallization Fundamentals

Before initiating any purification, it is critical to understand the physicochemical properties of the target compound. 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a moderately polar molecule. The pyrazole and aldehyde moieties provide polar character, while the N-methyl and fluorophenyl groups contribute to its non-polar nature and lipophilicity. This balance is key to selecting an appropriate recrystallization solvent.

The ideal solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below.[1][2] This temperature-dependent solubility differential is the driving force for crystallization. Additionally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[1]

Table 1: Physicochemical Properties of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde and Analogs

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₁H₉FN₂OBased on chemical structure.
Molecular Weight 204.20 g/mol Calculated from the molecular formula.[3]
Appearance Expected to be a pale yellow or off-white solid.Similar pyrazole carbaldehydes are described as pale yellow powders or crystalline solids.[4][5]
Melting Point Not explicitly reported. The analog 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde melts at 166-174 °C.[5]The melting point will be a critical indicator of purity. A sharp melting range close to the literature value of a pure sample indicates high purity.
Solubility Profile Moderately polar. Soluble in polar organic solvents like alcohols and acetone; less soluble in non-polar hydrocarbons and water.The molecular structure dictates solubility. Ethanol, isopropanol, and ethyl acetate are good starting points for solvent screening.[6][7][8] Water and hexanes are likely anti-solvents.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde in a direct question-and-answer format.

Question: What is the best starting solvent system for purification?

Answer: A systematic approach is always recommended, as the ideal solvent can vary depending on the specific impurity profile of your crude material. Based on the compound's moderate polarity, the most promising candidates for a single-solvent system are isopropanol (IPA) , ethanol , or ethyl acetate . For mixed-solvent systems, combinations of a "good" solvent with an "anti-solvent" are effective. Excellent starting pairs include ethanol/water , acetone/water , or ethyl acetate/hexanes .[1]

A preliminary solvent screen is the most reliable method for determination.[9] The goal is to find a solvent that completely dissolves the compound when hot but allows for maximum crystal recovery when cold.

Question: My compound "oils out" and won't form crystals. What should I do?

Answer: "Oiling out" occurs when the hot, saturated solution cools to a temperature that is still above the melting point of your impure compound.[10] Instead of crystallizing, the compound separates as a supercooled liquid. This is often caused by using a solvent with too high a boiling point or cooling the solution too rapidly.

Solutions:

  • Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount (10-15%) of additional hot solvent to lower the saturation point.[10]

  • Slow Down Cooling: Allow the flask to cool to room temperature very slowly by insulating it with glass wool or leaving it on a hot plate with the heat turned off. This gives the molecules more time to arrange into an ordered crystal lattice.[10]

  • Change Solvents: If the problem persists, switch to a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C).[7]

Question: My final yield is very low. How can I improve recovery?

Answer: Low yield is a common and frustrating issue, typically stemming from one of several procedural errors.[11]

Probable Causes & Solutions:

  • Excessive Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant portion of your product will remain dissolved in the mother liquor.[10][12]

    • Solution: Use the minimum amount of boiling solvent required to just dissolve the crude solid. If you have already used too much, carefully evaporate some of the solvent under a nitrogen stream and attempt to recrystallize again.[11]

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much solvent or with a solvent that is not ice-cold will redissolve some of your product.[12]

    • Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

Question: How can I remove a persistent yellow or brown color from my product?

Answer: Colored impurities are often highly conjugated organic molecules present in small amounts. They can sometimes inhibit crystallization or become trapped in the crystal lattice.

Solution: Activated Charcoal Treatment Activated charcoal has a high surface area and can effectively adsorb colored impurities.[13]

  • Dissolve your crude compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Reheat the mixture to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Proceed with the cooling and crystallization steps as usual.

Question: My NMR analysis shows contamination with the corresponding carboxylic acid. How do I remove it?

Answer: The aldehyde group is susceptible to oxidation, forming 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid. This acidic impurity can be selectively removed with a pre-purification basic wash before recrystallization.

Solution: Liquid-Liquid Extraction

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer, while your neutral aldehyde product remains in the organic layer.

  • Separate the layers. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to recover the crude aldehyde, which is now free of the acidic impurity.

  • Proceed with the standard recrystallization protocol. This method is highly effective for removing acidic by-products.[14]

Below is a workflow diagram illustrating this acid removal process.

cluster_0 Pre-Recrystallization Acid Removal A Dissolve Crude Product in Ethyl Acetate B Transfer to Separatory Funnel A->B C Wash with aq. NaHCO3 B->C D Separate Layers C->D E Organic Layer (Contains Aldehyde) D->E Keep F Aqueous Layer (Contains Carboxylate Salt) D->F Discard G Wash Organic Layer with Brine E->G H Dry over Na2SO4 G->H I Filter & Evaporate Solvent H->I J Purified Crude Aldehyde I->J K Proceed to Recrystallization J->K

Caption: Workflow for removing acidic impurities before recrystallization.

Question: The product is a sticky gum or paste, not a filterable solid. What is the cause?

Answer: A gummy or oily product often indicates the presence of significant impurities that lower the melting point of the mixture and disrupt crystal lattice formation.[15] If standard recrystallization fails, a chemical purification step may be necessary. For aldehydes, the formation of a reversible bisulfite adduct is a highly effective technique.[16][17]

Solution: Purification via Bisulfite Adduct Formation

  • Dissolve the impure aldehyde in a minimal amount of a water-miscible solvent like ethanol or methanol.[14]

  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir the mixture vigorously for 30-60 minutes. The aldehyde will react to form a charged bisulfite adduct, which is water-soluble.[16]

  • Extract the mixture with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove non-aldehyde organic impurities.

  • Separate the aqueous layer containing the adduct. To regenerate the pure aldehyde, add a base (e.g., saturated NaHCO₃ or dilute NaOH) to the aqueous layer and stir until the reaction is complete.[16]

  • The purified aldehyde will precipitate or can be extracted with a fresh portion of an organic solvent (e.g., ethyl acetate).

  • Dry and evaporate the solvent. The resulting solid should be significantly purer and more amenable to a final recrystallization.

Part 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient identification of a suitable recrystallization solvent or solvent pair.

cluster_1 Systematic Solvent Selection Workflow Start Place ~20 mg Crude Solid in a Test Tube AddCold Add 0.5 mL of Test Solvent at Room Temperature Start->AddCold CheckCold Is Solid Soluble? AddCold->CheckCold Reject Reject Solvent (Too Soluble) CheckCold->Reject Yes Heat Heat to Boiling CheckCold->Heat No CheckHot Is Solid Soluble? Heat->CheckHot Insoluble Reject Solvent (Insoluble) CheckHot->Insoluble No Cool Cool to Room Temp, then in Ice Bath CheckHot->Cool Yes CheckCrystals Do Crystals Form? Cool->CheckCrystals Success Solvent is Suitable for Single-Solvent Recrystallization CheckCrystals->Success Yes (Abundant) MixedSolvent Consider for Mixed-Solvent System (as the 'good' solvent) CheckCrystals->MixedSolvent Yes (Sparse) / No

Caption: A logical workflow for screening and selecting recrystallization solvents.

Methodology:

  • Place approximately 20-30 mg of your crude material into a small test tube.

  • Add the test solvent (e.g., ethanol) dropwise at room temperature, swirling after each addition.

  • If the solid dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization.[9]

  • If the solid is insoluble at room temperature, heat the mixture gently in a water or sand bath to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity of crystals that form. An ideal solvent will yield a large crop of crystals.[12]

Protocol 2: Optimized Recrystallization from Isopropanol (IPA)

  • Place the crude 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol to just cover the solid.

  • Heat the mixture to a gentle boil on a hot plate while swirling.

  • Add more hot isopropanol in small portions until all the solid has dissolved.

  • If the solution is colored or contains insoluble particulates, perform a hot filtration now.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1978). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 55(8), 550. [Link]

  • University of York, Department of Chemistry. Solvent Choice. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Process Research & Development. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Reddit. r/chemistry: Purifying aldehydes?[Link]

  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • California State University, Fullerton. Recrystallization. [Link]

  • Shetty, M. M., et al. (2012). Synthesis and Pharmacological Evaluation of Some Novel Aldimine Derivatives of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. Asian Journal of Chemistry, 24(11), 5037-5041. [Link]

  • Molecules. Synthesis and Crystal Structures of N-Substituted Pyrazolines. MDPI. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • Manipal University Jaipur. Recrystallization. [Link]

  • PubChem. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • NextSDS. 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. [Link]

  • ARKIVOC. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Molbank. 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • PubChemLite. 1-(4-fluorophenyl)-3-methyl-1h-pyrazole-4-carbaldehyde. [Link]

  • ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

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Preventing degradation and oxidation of 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation and Oxidation During Storage

Welcome to the technical support guide for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and proper handling of this important synthetic building block. As a compound with a reactive aldehyde group, maintaining its integrity during storage is paramount to ensuring experimental success and the synthesis of pure final products.

Introduction: The Challenge of Aldehyde Stability

4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Like many aromatic and heterocyclic aldehydes, its utility is directly linked to its purity. The primary challenge in its storage and handling is the susceptibility of the aldehyde functional group to oxidation.[4][5] Atmospheric oxygen can convert the aldehyde to the corresponding carboxylic acid, an impurity that can complicate subsequent reactions and purification steps.[4][5] This guide is designed to provide you with the necessary protocols and understanding to mitigate these degradation pathways effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter, providing not just a solution but the scientific reasoning behind it.

Question: I've noticed a slight discoloration (e.g., yellowing) in my solid sample over time. What is happening?

Answer: Discoloration is often an early indicator of degradation. While the primary degradation product, the carboxylic acid, is typically a white or off-white solid, color changes can arise from the formation of minor, highly conjugated polymeric byproducts or from reactions with trace impurities.

  • Probable Cause: The most likely cause is slow, low-level oxidation or photodegradation. Exposure to air and light, even intermittently, can initiate these processes.[6]

  • Immediate Action: Re-analyze the purity of your material using a suitable technique like HPLC or NMR to quantify the extent of degradation.

  • Preventative Measures:

    • Inert Atmosphere: Always store the compound under an inert atmosphere such as argon or nitrogen. This displaces the oxygen required for oxidation.

    • Light Protection: Store the container in a dark place or use an amber vial to protect it from light, which can catalyze degradation.[6][7]

    • Temperature Control: Store at a reduced temperature, as recommended by the supplier, to slow the rate of all chemical degradation processes.

Question: My LC-MS/NMR analysis shows a new peak consistent with the corresponding carboxylic acid. How can I prevent this oxidation?

Answer: The appearance of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a definitive sign of oxidation.[4] This is the most common degradation pathway for this class of compounds.

  • Probable Cause: Direct exposure to atmospheric oxygen during storage or handling. The aldehyde C-H bond is susceptible to autoxidation, a radical-chain reaction initiated by oxygen.[5]

  • Immediate Action: If the level of impurity is low, you may be able to purify the bulk material by recrystallization or column chromatography. However, prevention is a far more effective strategy.

  • Preventative Measures:

    • Strict Inert Handling: For maximum protection, handle the material in a glovebox. If this is not possible, use techniques to minimize air exposure. (See Protocol 1).

    • Aliquot Samples: Upon receiving a new bottle, divide it into smaller, single-use aliquots under an inert atmosphere. This prevents repeated exposure of the entire batch to air and moisture each time a sample is needed.

    • Use of Antioxidants: For long-term storage or for solutions, adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can help inhibit the autoxidation chain reaction.[6][8]

Question: My sample has become clumpy or appears to have a higher melting point than expected. What could be the issue?

Answer: While oxidation is the primary concern, aldehydes can also undergo polymerization, particularly in the presence of acidic or basic impurities.[8] The formation of trimers or other oligomers can lead to changes in physical properties.

  • Probable Cause: The presence of the carboxylic acid impurity (from oxidation) can catalyze polymerization.[8] Trace amounts of acid or base on glassware can also initiate this process.

  • Immediate Action: Check the purity by NMR. Polymerization will result in a decrease in the intensity of the aldehyde proton signal and the appearance of new, broader signals.

  • Preventative Measures:

    • High-Purity Solvents & Glassware: Ensure all solvents are dry and all glassware is clean and free of acidic or basic residues.

    • Prevent Oxidation: Since the acid byproduct can catalyze polymerization, following the strict protocols to prevent oxidation is the best way to prevent this secondary degradation pathway.

Experimental Protocols & Workflows

Protocol 1: Recommended Procedure for Aliquoting and Storage

This protocol describes a self-validating system for ensuring the long-term stability of your compound.

  • Preparation: Place the sealed bottle of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde, along with several smaller amber glass vials, spatulas, and a balance, into a nitrogen-filled glovebox or a desiccator that can be purged with inert gas.

  • Inerting: If not using a glovebox, place the materials in a desiccator and perform at least three cycles of evacuating the chamber with a vacuum pump and backfilling with dry argon or nitrogen.

  • Baseline Analysis: Before aliquoting, take a small sample (~1-2 mg) for a baseline purity analysis (e.g., HPLC-UV or qNMR). This provides a reference point (T=0) for future stability checks.

  • Aliquoting: Carefully dispense the desired amount of the compound into each of the smaller vials.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap and neck with Parafilm®.

  • Labeling & Storage: Clearly label each vial with the compound name, date, and amount. Store the vials in a cool, dark place, preferably in a freezer at -20°C.

  • Validation: After a set period (e.g., 6 months), take one aliquot and re-analyze its purity against the T=0 data to validate that the storage conditions are effective.

Visualization of the Handling Workflow

The following diagram illustrates the decision-making process for proper handling and storage.

G cluster_prep Preparation & Aliquoting cluster_storage Storage Conditions cluster_use Usage start Receive Compound glovebox Work in Inert Atmosphere (Glovebox or Purged Desiccator) start->glovebox aliquot Aliquot into single-use vials glovebox->aliquot seal Seal tightly & wrap with Parafilm® aliquot->seal storage_conditions Store at -20°C Protect from Light (Amber Vials) Maintain Inert Headspace seal->storage_conditions use Retrieve one aliquot for experiment storage_conditions->use remainder Do NOT return unused material to stock use->remainder

Caption: Recommended workflow for aliquoting and storing the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde?

The primary degradation pathway is the oxidation of the aldehyde group to a carboxylic acid group.[4][5] This is typically a free-radical autoxidation process that requires the presence of molecular oxygen. The pyrazole ring itself is generally stable under these conditions.

Visualization of the Primary Degradation Pathway

Degradation Reactant 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazole-3-carbaldehyde Product 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazole-3-carboxylic acid Reactant->Product Oxidation Oxidant O₂ (Atmospheric Oxygen) Light, Heat (Catalysts) Oxidant->Reactant

Caption: The oxidation of the aldehyde to its corresponding carboxylic acid.

Q2: What are the ideal long-term storage conditions?

Based on general guidelines for aromatic aldehydes, the following conditions are recommended to maximize shelf-life.[6][7][9]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions, including oxidation and polymerization.[6][10]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes oxygen, the primary reactant in the main degradation pathway.[5]
Light Protected (Amber Vial/Darkness)Prevents photodegradation, which can initiate or accelerate oxidation.[6][7]
Container Tightly Sealed Glass VialPrevents ingress of oxygen and moisture.

Q3: Which analytical techniques are best for assessing the purity and detecting degradation?

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the aldehyde and detecting the carboxylic acid impurity. The two compounds will have different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The aldehyde proton has a characteristic chemical shift (typically 9-10 ppm). The appearance of a new, broader peak corresponding to the carboxylic acid proton (often >10 ppm) and the disappearance of the aldehyde signal are clear indicators of oxidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can confirm the presence of the parent compound and its degradation products.[5]

Q4: Can I store the compound in a solvent?

Storing the aldehyde in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation. However, if necessary for experimental workflows:

  • Solvent Choice: Use a dry, peroxide-free, aprotic solvent like anhydrous Toluene or Dichloromethane. Avoid alcohols, as they can react with the aldehyde to form hemiacetals.[8]

  • Storage: Store the solution under an inert atmosphere at low temperature (-20°C).

  • Antioxidants: Consider adding an antioxidant like BHT to inhibit oxidation in solution.[6]

By adhering to these guidelines, you can ensure the stability and purity of your 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde, leading to more reliable and reproducible experimental outcomes.

References

  • Talukdar, S., et al. (2020). VO(acac)2/H2O2 Mediated Oxidation of 1-(Thiazol-2-yl)-1H-pyrazole-4-carbaldehydes. Molecules, 26(1), 83. Available at: [Link]

  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. Available at: [Link]

  • Kopečný, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 138-148. Available at: [Link]

  • Šačkus, A., et al. (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Molecules, 28(15), 5871. Available at: [Link]

  • Singh, P., et al. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 77, 1-32. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Zhang, Y., et al. (2021). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Food Additives & Contaminants: Part A, 38(10), 1716-1727. Available at: [Link]

  • Lattuati-Derieux, A., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Tetrahedron, 69(10), 2268-2275. Available at: [Link]

Sources

Technical Support Center: Method Refinement for Scaling Up 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde. This valuable building block is crucial in the development of various pharmaceutical agents.[1] This document moves beyond a simple protocol, offering a troubleshooting framework designed to address common challenges encountered during laboratory and pilot-scale production.

The predominant and most efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich heterocyclic ring.[5][6] While effective, scaling this process presents distinct challenges related to reaction control, safety, and product purity.[7][8] This guide is structured to address these issues in a practical, question-and-answer format.

Core Synthesis Protocol: Vilsmeier-Haack Formylation

This section details a baseline experimental procedure. Note that optimization is often necessary based on specific laboratory conditions and scale.[9]

Step 1: Vilsmeier Reagent Formation

  • In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents).

  • Cool the flask to 0-5°C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the stirred DMF. The addition rate must be controlled to maintain the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 30-60 minutes to ensure the complete formation of the chloroiminium salt (Vilsmeier reagent).[6]

Step 2: Formylation Reaction

  • Dissolve the starting material, 1-methyl-4-(4-fluorophenyl)-1H-pyrazole (1 equivalent), in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to 70-90°C.[10]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[6][11]

Step 3: Quenching and Work-up

  • Cool the reaction mixture to room temperature.

  • In a separate, larger vessel, prepare a stirred mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the crushed ice. This quenching process is highly exothermic and should be performed with caution in a well-ventilated fume hood.[6]

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is approximately 7-8.[10][11]

  • The crude product often precipitates as a solid. Allow the mixture to stir in an ice bath to maximize precipitation.

Step 4: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove inorganic salts and residual DMF.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an ethyl acetate/hexane eluent system.[9][12]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up process.

Low or Inconsistent Yield

Question: My reaction yield is consistently below expectations. What are the primary causes and how can I improve it?

Answer: Low yield is a frequent problem that can be traced back to several key factors. A systematic approach is essential for diagnosis.

  • Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[6][9] Any water present in the glassware, solvents, or starting materials will rapidly decompose the reagent, halting the reaction.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried before use. Use anhydrous grade DMF and fresh, high-purity POCl₃.[6] The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.[7]

  • Cause 2: Suboptimal Reaction Temperature: The formylation is temperature-dependent.

    • Solution: If the reaction temperature is too low, the rate will be impractically slow, leading to incomplete conversion.[7] Conversely, excessively high temperatures can cause decomposition of the starting material or product, leading to tar-like byproducts.[7] Monitor the reaction by TLC to determine the optimal balance of temperature and reaction time for complete conversion without significant degradation.[13]

  • Cause 3: Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is critical.

    • Solution: An excess of the Vilsmeier reagent is typically required to drive the reaction to completion.[9] Experiment with the ratio of POCl₃ to DMF and the overall equivalents of the reagent relative to the pyrazole. A common starting point is 2-3 equivalents of POCl₃ and 5-10 equivalents of DMF.

  • Cause 4: Inefficient Work-up and Isolation: The product may have some solubility in the aqueous layer, or precipitation during quenching may be incomplete.[6]

    • Solution: During work-up, if the product does not readily precipitate, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility.[6] Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate to recover any dissolved product.

Impurity Formation and Purification Challenges

Question: I am observing significant side products and having difficulty purifying the final compound. What are these impurities and what are the best purification strategies?

Answer: Impurity profiles can be complex, often stemming from the high reactivity of the reagents.

  • Common Impurities: Unreacted starting material is common if the reaction is incomplete. Other potential byproducts can include chlorinated pyrazole species or di-formylated products, although the latter is less common for the C4 position.[13] The presence of dark, tar-like substances usually indicates product or reagent decomposition at high temperatures.[7]

  • Minimization Strategies:

    • Temperature Control: Strict control over the temperature during both reagent formation and the formylation reaction is the most effective way to minimize decomposition.

    • Regioselectivity: The Vilsmeier-Haack reaction on 1-substituted pyrazoles typically directs formylation to the C4 position due to electronic effects.[13] Issues with regioselectivity are less common for this specific substrate but can arise with different substitution patterns on the pyrazole ring.

  • Purification at Scale:

    • Recrystallization: This is often the most viable method for large-scale purification. The crude, dried solid should be tested with various solvent systems (e.g., ethanol, isopropanol, ethyl acetate, and their mixtures with water or hexanes) to find conditions that provide high recovery and purity.

    • Column Chromatography: While effective at the lab scale, chromatography is less economical for large quantities. If required, a "plug" of silica gel can be used to remove baseline impurities, followed by recrystallization.[9]

Table 1: Common Impurities and Identification
Impurity Potential Origin & Analytical Signature (TLC/NMR)
1-methyl-4-(4-fluorophenyl)-1H-pyrazoleIncomplete reaction. Will have a different Rf value on TLC than the product.
Chlorinated ByproductsReaction with excess POCl₃ at high temperatures. May be identified by mass spectrometry.
Polymeric/Tar-like materialsDecomposition of reagents or product due to excessive heat. Appears as baseline material on TLC.
Scale-Up and Safety Considerations

Question: What are the primary safety and operational challenges when transitioning this synthesis from the bench to a pilot plant scale?

Answer: Scaling up the Vilsmeier-Haack reaction introduces significant safety and engineering challenges that must be proactively managed.

  • Challenge 1: Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic.[6][14] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation much more difficult.[8]

    • Solution: Use a jacketed reactor with an efficient cooling system. The addition of POCl₃ must be done at a slow, controlled rate, with constant monitoring of the internal temperature. For quenching, the reaction mixture should be added slowly to the ice/water, not the other way around, to maintain control over the exotherm.[14][15]

  • Challenge 2: Reagent Handling and Safety: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas.[6]

    • Solution: All transfers and additions should be conducted in a closed system or a well-ventilated area. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and full face protection, is mandatory. Emergency quench stations and scrubbers for off-gassing should be readily available.

  • Challenge 3: Work-up and Isolation: Handling large volumes of aqueous and organic phases can be cumbersome. Emulsion formation during extraction can complicate phase separation.[6]

    • Solution: Use appropriately sized reactors and separation funnels. To break emulsions, adding brine or small amounts of a different solvent can be effective. For large-scale filtration, equipment like a Nutsche filter-dryer is recommended.

Table 2: Key Parameters for Scale-Up Optimization
Parameter Laboratory Scale (Typical) Scale-Up Consideration
POCl₃ Addition Time 5-10 minutes1-2+ hours
Heat Management Ice BathJacketed Reactor with Chiller
Quenching Method Pouring into beaker of iceSlow addition via pump into a cooled, baffled reactor
Stirring Magnetic Stir BarOverhead Mechanical Stirrer (ensures homogeneity)
Atmosphere Nitrogen BalloonPositive Pressure Nitrogen Blanket

Process & Logic Visualization

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for addressing low yield.

G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Work-up cluster_3 Step 4: Purification A Cool Anhydrous DMF (0-5°C) B Slowly Add POCl₃ A->B Maintain T < 10°C C Add Pyrazole Substrate Solution B->C D Heat Reaction (70-90°C) C->D E Monitor by TLC D->E F Cool to RT E->F G Quench on Ice-Water F->G H Neutralize (pH 7-8) G->H I Filter Crude Solid H->I J Wash with Water I->J K Dry & Recrystallize J->K L L K->L Final Product

Caption: General workflow for the Vilsmeier-Haack synthesis.

G Start Low Yield Observed CheckMoisture Are all reagents anhydrous and glassware dry? Start->CheckMoisture CheckTemp Was reaction temperature optimal (TLC monitoring)? CheckMoisture->CheckTemp Yes FixMoisture Dry solvents/glassware; Use fresh reagents. CheckMoisture->FixMoisture No CheckStoich Is Vilsmeier reagent in sufficient excess? CheckTemp->CheckStoich Yes FixTemp Optimize temperature and reaction time. CheckTemp->FixTemp No CheckWorkup Was work-up efficient? (e.g., extraction) CheckStoich->CheckWorkup Yes FixStoich Increase equivalents of POCl₃/DMF. CheckStoich->FixStoich No FixWorkup Extract aqueous layer; Saturate with brine. CheckWorkup->FixWorkup No Success Yield Improved FixMoisture->Success FixTemp->Success FixStoich->Success FixWorkup->Success

Caption: Troubleshooting logic for diagnosing low product yield.

References

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • SpringerLink. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Accessed March 23, 2026. Available from: [Link]

  • European Chemical Bulletin. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available from: [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Accessed March 23, 2026. Available from: [Link]

  • Semantic Scholar. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available from: [Link]

  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • Arkivoc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]

  • ACS Publications. (2012, January 24). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Accessed March 23, 2026. Available from: [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]

  • ACS Publications. (2005, November 3). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Accessed March 23, 2026. Available from: [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Accessed March 23, 2026. Available from: [Link]

  • Chemical Problems. (n.d.). PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY. Accessed March 23, 2026. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Accessed March 23, 2026. Available from: [Link]

  • MDPI. (2018, August 1). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Accessed March 23, 2026. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Accessed March 23, 2026. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Accessed March 23, 2026. Available from: [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Accessed March 23, 2026. Available from: [Link]

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Technical Support Center: Enhancing Catalytic Efficiency with 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde. This versatile intermediate is a cornerstone in the synthesis of a wide array of bioactive molecules and functional materials, finding extensive use in drug discovery and agrochemical research.[1] Its unique electronic and structural properties, conferred by the N-methylpyrazole core and the fluorophenyl substituent, make it an excellent substrate for various catalytic C-C and C-N bond-forming reactions.

However, like any specialized reagent, achieving optimal efficiency and yield requires a nuanced understanding of the reaction conditions and potential pitfalls. This guide is designed to serve as a first line of support for researchers, providing field-tested insights, troubleshooting protocols, and answers to frequently encountered challenges. Our goal is to empower you to navigate your experiments with confidence, minimize byproduct formation, and maximize the catalytic potential of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalytic reactions for this pyrazole-3-carbaldehyde? A1: This substrate is highly effective in palladium-catalyzed cross-coupling reactions. The most frequently employed transformations include the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, Heck coupling with alkenes, and Buchwald-Hartwig amination for C-N bond formation.[2][3][4] The aldehyde functionality can also be used in multicomponent reactions or be converted to other functional groups post-coupling.[5][6]

Q2: How does the pyrazole aldehyde functionality influence the catalytic reaction? A2: The aldehyde group is a moderately deactivating group, which can influence the electronic properties of the pyrazole ring system. More importantly, it is susceptible to side reactions under certain conditions. For instance, it can be oxidized to a carboxylic acid, especially if the reaction atmosphere is not properly inerted.[7] In reactions involving strong bases or high temperatures, aldol-type condensations or other degradation pathways can occur. It is crucial to ensure the aldehyde's stability throughout the reaction.

Q3: What is the typical reactivity of the pyrazole core in cross-coupling, and how is it activated? A3: To be used in cross-coupling, the pyrazole ring must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf). The reactivity generally follows the trend I > Br > OTf > Cl.[8] For challenging couplings, converting a hydroxyl-pyrazole precursor to a triflate is a highly effective strategy for activating the C3 position for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[4]

Q4: What initial catalyst system is recommended for a Suzuki-Miyaura coupling with a triflate or halide derivative of this pyrazole? A4: A robust starting point for a Suzuki-Miyaura coupling would be a Pd(0) source, such as Pd(PPh₃)₄, or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand.[8] For pyrazole substrates, which can be challenging, modern bulky, electron-rich phosphine ligands like Xantphos or Buchwald-type ligands (e.g., SPhos, XPhos) are often necessary to achieve good results.[2][8] A common base is K₂CO₃ or K₃PO₄, and a typical solvent is 1,4-dioxane or toluene, often with a small amount of water.[8][9]

Troubleshooting Guide: From Stalled Reactions to High-Purity Products

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Yield

Your reaction shows minimal conversion of the starting material, even after extended reaction times.

Potential Causes & Recommended Solutions

  • Inactive Catalyst System: The most common culprit. The active Pd(0) species is sensitive and can be compromised.

    • Cause: Oxidation of Pd(0) or phosphine ligands by trace oxygen.[10]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with inert gas for at least 30 minutes.[10]

    • Cause: Inefficient in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).[8]

    • Solution: Consider adding a reducing agent or switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more easily activated G2/G3 Buchwald precatalyst.[2]

  • Suboptimal Reagents or Conditions: The interplay between base, solvent, and temperature is critical.

    • Cause: Poor choice of base or solvent. The base's strength and solubility can dramatically affect the outcome.[8]

    • Solution: Perform a solvent and base screen. For Suzuki reactions, common choices include Toluene, Dioxane, or DMF as solvents, and K₂CO₃, K₃PO₄, or Cs₂CO₃ as bases.[8][10] Sometimes, a small amount of water is necessary to solubilize the base and facilitate the catalytic cycle.[8]

    • Cause: Insufficient catalyst loading for a challenging coupling.

    • Solution: While low catalyst loading is ideal, for initial trials on a difficult substrate, increasing the loading from 1 mol% to 3-5 mol% can often initiate the reaction. Optimization can follow to reduce the amount.[8]

  • Starting Material Instability: The aldehyde itself may be degrading.

    • Cause: The aldehyde is susceptible to oxidation or polymerization under harsh conditions.[7]

    • Solution: Confirm the purity of your 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde starting material before the reaction. Run the reaction under an inert atmosphere and consider if the chosen temperature is too high.

Problem 2: Significant Byproduct Formation

The desired product is formed, but it is contaminated with significant side products, complicating purification.

Potential Causes & Recommended Solutions

  • Homocoupling (Suzuki-Miyaura Reactions): Formation of a biaryl from the boronic acid partner is a common side reaction.

    • Cause: This is often promoted by the presence of oxygen or if the transmetalation step is slow compared to the oxidative homocoupling pathway.

    • Solution: Improve degassing procedures. Consider switching to the corresponding boronic ester, which can be more stable and less prone to homocoupling.[8]

  • Protodeboronation / Dehalogenation: Loss of the boronic acid group or the halide/triflate from the starting material.

    • Cause: This can be caused by excess water or protic impurities in the reaction mixture, particularly with certain bases or at high temperatures.[8]

    • Solution: Use anhydrous solvents and reagents. If using a hydrated base like K₃PO₄·H₂O, be precise about the amount of water present. In some cases, switching from a brominated to a chlorinated pyrazole can reduce dehalogenation, though this makes the coupling more challenging.[2]

  • Aldehyde-Related Side Reactions:

    • Cause: Oximation if nitrogen sources are present, or conversion to the corresponding carboxylic acid if air leaks into the system.[7]

    • Solution: Maintain a strict inert atmosphere. Ensure all reagents, especially amines or ammonia sources, are absent unless they are part of the desired reaction.

Problem 3: Reaction Stalls & Turns Black

The reaction begins but then stops, and a black precipitate forms in the flask.

Potential Causes & Recommended Solutions

  • Catalyst Decomposition into Palladium Black: This is a classic sign of catalyst deactivation.

    • Cause: The active, soluble Pd(0) catalyst has agglomerated into inactive, insoluble palladium metal ("palladium black"). This is often due to ligand dissociation at high temperatures or an insufficient ligand-to-metal ratio.[8][10]

    • Solution 1 (Ligand Choice): The ligand is crucial for stabilizing the catalyst.[10] Switch to a more robust, bulky ligand (e.g., Xantphos, SPhos) that binds more strongly to the palladium center and prevents aggregation.

    • Solution 2 (Temperature Control): Excessive heat can accelerate catalyst decomposition.[10] Try running the reaction at a lower temperature for a longer period.

    • Solution 3 (Atmosphere): The presence of oxygen is highly detrimental and can accelerate the formation of palladium black.[10] Re-verify that your system is completely free of air.

Data & Workflow Visualization

Troubleshooting Decision Workflow

The following diagram provides a logical path for diagnosing and solving common issues.

G start Reaction Issue Observed low_yield Low / No Yield start->low_yield byproducts Byproduct Formation start->byproducts stall Reaction Stalls / Turns Black start->stall check_atmosphere 1. Verify Inert Atmosphere & Degassed Solvents low_yield->check_atmosphere improve_degassing 1. Improve Degassing. Use Boronic Ester. byproducts->improve_degassing change_ligand 1. Switch to a More Robust, Bulky Ligand (e.g., Xantphos). stall->change_ligand check_catalyst 2. Use Fresh Catalyst/Ligand. Consider Pre-catalyst Choice. check_atmosphere->check_catalyst screen_conditions 3. Screen Base, Solvent, & Temperature. check_catalyst->screen_conditions increase_loading 4. Increase Catalyst Loading (e.g., 1% -> 3%) screen_conditions->increase_loading use_anhydrous 2. Use Anhydrous Solvents. Control Water Content. improve_degassing->use_anhydrous lower_temp 2. Lower Reaction Temperature. change_ligand->lower_temp

Caption: Decision tree for troubleshooting catalytic reactions.

Simplified Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps pinpoint where a reaction might be failing.

Suzuki_Cycle cluster_issues Potential Failure Points Pd0 Pd(0)L₂ Pd_Complex1 R¹-Pd(II)-X L₂ Pd0->Pd_Complex1 Oxidative Addition (R¹-X) RE_Issue Bulky groups can hinder this step. Pd_Complex2 R¹-Pd(II)-R² L₂ Pd_Complex1->Pd_Complex2 Transmetalation (R²-B(OR)₂) OA_Issue Slow if X is Cl or OTf. Requires good ligand. Pd_Complex2->Pd0 Reductive Elimination Product R¹-R² Pd_Complex2->Product TM_Issue Base is critical here.

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Table 1: Catalyst & Condition Selection Guide (Suzuki-Miyaura Example)
ParameterRecommendation for Standard CouplingRecommendation for Challenging CouplingRationale
Pd Source Pd(OAc)₂ / Pd₂(dba)₃XPhos Pd G2 / G3Pre-catalysts are often more stable and easier to handle. Advanced generation precatalysts ensure efficient formation of the active Pd(0) species.[2][8]
Ligand PPh₃Xantphos, SPhos, XPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination steps, and they stabilize the catalyst, preventing decomposition.[8][10]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger, bulkier bases are often required for less reactive substrates (e.g., aryl chlorides) or to facilitate the transmetalation step.[10]
Solvent Toluene, 1,4-DioxaneDioxane/H₂O, EtOH/H₂O, 2-MeTHFSolvent choice impacts solubility and catalyst stability. A solvent screen is highly recommended for new reactions.[8][11]
Temperature 80-110 °C100-120 °C (or lower for longer)Higher temperatures can increase reaction rates but also risk catalyst decomposition and byproduct formation.[10]

Reference Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of a 3-bromo-4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde with an arylboronic acid.

Materials:

  • 3-Bromo-4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.03 equiv)

  • Xantphos (0.02-0.06 equiv)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-bromo-pyrazole starting material, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and Xantphos.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 1-2 hours) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired coupled product.

References

  • Benchchem. Troubleshooting guide for the oximation of heterocyclic aldehydes.
  • Benchchem. Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Katritzky, A. R., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Sharma, S., et al. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Archives.
  • Pospíšil, T., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

  • Guedes, G. P., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614. Available at: [Link]

  • Wang, D., et al. (2013). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link]

  • Katritzky, A. R., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(6). Available at: [Link]

  • Le, T. V. T., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Molecules. Available at: [Link]

  • Benchchem. Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis.
  • El-Gazzar, A. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available at: [Link]

  • ResearchGate. Plausible mechanism for synthesis of pyrazole derivatives by using aldehyde, malononitrile and phenyl hydrazine in the presence of SPVA catalyst. Available at: [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]

  • El-Metwaly, A. M. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Chemistry, 4(3), 856-887. Available at: [Link]

  • Roy, D. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

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Removing impurities from 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde via column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and similar pyrazole derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of achieving high purity via column chromatography.

Troubleshooting Guide: Column Chromatography

This section addresses specific issues that may arise during the column chromatography purification of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Issue 1: Poor Separation of the Desired Product from Impurities

Question: I'm observing overlapping spots on my TLC, and the fractions from my column are still impure. How can I improve the separation?

Answer:

Poor separation is a common challenge, often stemming from an inadequately optimized mobile phase or issues with the stationary phase.

Underlying Causes and Solutions:

  • Suboptimal Mobile Phase Polarity: The polarity of your eluent system is critical for achieving differential migration of your compound and its impurities on the silica gel. Pyrazole carbaldehydes are moderately polar compounds. A common starting point for their purification is a solvent system of ethyl acetate and hexane.[1] If you are seeing poor separation, the polarity may be too high, causing everything to move too quickly, or too low, resulting in everything staying at the baseline.

    • Actionable Advice: Systematically vary the ratio of your solvent system. Prepare a series of TLC chambers with different ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%). The ideal solvent system will give your product an Rf value of approximately 0.2-0.3, with clear separation from impurity spots.

  • Isomeric Impurities: Your crude product may contain regioisomers with very similar polarities, making them difficult to resolve with standard silica gel chromatography.[2]

    • Actionable Advice: Consider using a shallower solvent gradient during your column chromatography. Instead of a large step-wise increase in polarity, a slow, linear gradient can often resolve closely eluting compounds.

Issue 2: The Product Appears to be Degrading on the Column

Question: My yield is significantly lower than expected after column chromatography, and I'm seeing new, more polar spots on the TLC of my collected fractions. What could be causing this?

Answer:

Product degradation on silica gel can be a significant issue, especially for compounds with sensitive functional groups.

Underlying Causes and Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic, which can sometimes lead to the degradation of acid-sensitive compounds. While pyrazoles are generally stable, the aldehyde functional group can be susceptible to certain reactions.

    • Actionable Advice: If you suspect acid-catalyzed degradation, consider using a less acidic stationary phase like neutral alumina or Florisil.[2] Alternatively, you can neutralize the silica gel by adding a small amount of a non-polar amine, such as triethylamine (typically 0.1-1%), to your mobile phase.

  • Prolonged Exposure: The longer your compound remains on the column, the greater the opportunity for degradation.

    • Actionable Advice: Use flash column chromatography with positive air pressure to expedite the separation process.[3] Ensure your column is packed efficiently to avoid channeling and unnecessarily long run times.

Issue 3: Inconsistent Retention Times and Peak Broadening

Question: The retention time of my product seems to be shifting between runs, and the peaks in my chromatogram are broad. What's going on?

Answer:

Inconsistent retention times and peak broadening often point to issues with the column packing, solvent quality, or sample loading.

Underlying Causes and Solutions:

  • Improperly Packed Column: Voids or channels in the silica gel bed can lead to an uneven flow of the mobile phase, causing peak broadening and inconsistent elution.[3]

    • Actionable Advice: Pack your column as a slurry to ensure a homogenous and tightly packed bed. Gently tap the side of the column during packing to dislodge any air bubbles.

  • Sample Loading Technique: Applying the sample in a large volume of strong solvent can cause band spreading at the top of the column.

    • Actionable Advice: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent. For better resolution, consider "dry loading," where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.[2]

Frequently Asked Questions (FAQs)

This section covers more general questions about the purification of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde.

What are the common impurities I should expect from the synthesis of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde?

The synthesis of pyrazole-4-carbaldehydes, often via the Vilsmeier-Haack reaction, can lead to several byproducts.[1][4] Common impurities may include:

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials.

  • Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated pyrazole derivatives, especially at higher temperatures.[1]

  • Di-formylated Products: Under harsh conditions, formylation can occur at multiple positions on the pyrazole ring.[1]

What is a good starting point for a mobile phase system for this compound?

A gradient of ethyl acetate in hexane or petroleum ether is a very common and effective mobile phase for separating pyrazole derivatives.[2] A good starting point for TLC analysis would be a 20:80 mixture of ethyl acetate to hexane. You can then adjust the polarity based on the observed Rf value of your product.

How can I monitor the progress of my column chromatography?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the fractions collected from your column.[5] Spot a small amount of each fraction onto a TLC plate and develop it in the same solvent system used for the column. This will allow you to identify which fractions contain your pure product.

Is it possible for my pyrazole aldehyde to undergo tautomerization?

While tautomerization is a consideration for some pyrazole compounds, for 1-substituted pyrazoles like 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde, the N1 position is blocked, which generally prevents the most common forms of tautomeric shifts within the pyrazole ring itself. However, it's always good practice to be aware of potential isomeric forms.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle, and then carefully add a layer of sand on top of the packed bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Protocol 2: Dry Loading the Sample
  • Dissolve the crude 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution.

  • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column.

  • Gently tap the column to create a level surface.

  • Carefully add a thin layer of sand on top of the sample-adsorbed silica.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Strong Solvent crude_product->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate Solvent adsorb->evaporate dry_sample Dry Sample Powder evaporate->dry_sample load_sample Load Dry Sample dry_sample->load_sample pack_column Pack Column with Silica Gel Slurry pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_final Evaporate Solvent combine_pure->evaporate_final pure_product Pure Product evaporate_final->pure_product

Caption: Workflow for the purification of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde via dry-loading column chromatography.

troubleshooting_logic cluster_separation Poor Separation cluster_degradation Product Degradation cluster_inconsistency Inconsistent Results start Problem Encountered check_tlc Re-optimize Mobile Phase on TLC start->check_tlc Overlapping Spots neutral_stationary_phase Use Neutral Alumina or Florisil start->neutral_stationary_phase Low Yield/ New Polar Spots repack_column Repack Column Carefully start->repack_column Shifting RT/ Peak Broadening shallow_gradient Use a Shallower Solvent Gradient check_tlc->shallow_gradient add_base Add Triethylamine to Mobile Phase neutral_stationary_phase->add_base faster_elution Use Flash Chromatography add_base->faster_elution dry_loading Use Dry Loading Technique repack_column->dry_loading

Caption: Troubleshooting logic for common issues in column chromatography purification.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up 1H-Pyrazole-4-carbaldehyde Production.
  • Makwana, A. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research.

Sources

Validation & Comparative

HPLC Method Validation for the Quantification of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde: A Comparative Column Study

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, fluorinated heterocyclic intermediates, the demand for robust, highly selective analytical methods has never been greater. 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a critical building block in the synthesis of selective kinase inhibitors and advanced anti-inflammatory agents[1]. However, quantifying this intermediate presents unique analytical challenges: the highly electronegative fluorine atom alters the electron density of the phenyl ring, while the reactive carbaldehyde moiety makes the compound susceptible to degradation if exposed to incompatible solvents or extreme pH levels.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) column chemistries—specifically comparing a standard C18 phase against a Phenyl-Hexyl phase. By exploring the causality behind these chromatographic choices and adhering strictly to the ICH Q2(R2) validation framework[2], this document serves as a comprehensive protocol for researchers and drug development professionals.

Method Development Rationale: The Causality of Column Selection

In routine pharmaceutical analysis, the default choice for reversed-phase HPLC (RP-HPLC) is often a standard C18 column[3]. However, analytical method development should not be a rigid, one-size-fits-all process. The selection of the stationary phase must be dictated by the specific physicochemical properties of the analyte.

  • The Limitation of C18: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While effective for general pyrazole derivatives, a C18 phase often struggles to resolve 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde from its closely related synthetic byproducts (e.g., the des-fluoro analogue or unmethylated precursors). The purely hydrophobic retention mechanism does not sufficiently differentiate the subtle changes in dipole moment caused by the fluorine atom.

  • The Phenyl-Hexyl Advantage: By employing a Phenyl-Hexyl column, we introduce orthogonal retention mechanisms. The phenyl ring of the stationary phase facilitates π−π interactions with the pyrazole and fluorophenyl rings of the analyte. Furthermore, the highly electronegative fluorine atom induces a strong dipole, which engages in dipole-induced dipole interactions with the stationary phase. This targeted selectivity dramatically improves the resolution ( Rs​ ) between the target carbaldehyde and structurally similar impurities.

SeparationMechanism Analyte 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazole-3-carbaldehyde C18 Standard C18 Column (Hydrophobic Interactions) Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Column (π-π & Dipole Interactions) Analyte->Phenyl Fluorine-π Interactions Res1 Moderate Resolution (Co-elution Risks) C18->Res1 Res2 High Resolution (Excellent Selectivity) Phenyl->Res2

Chromatographic separation mechanisms comparing C18 and Phenyl-Hexyl columns.

Self-Validating Experimental Protocols

A method cannot be deemed reliable unless it is a self-validating system. Before executing the formal validation parameters outlined by ICH Q2(R2)[2], the analytical system must pass rigorous System Suitability Testing (SST). This ensures that the instrument, electronics, fluidics, and column are performing optimally on the day of analysis.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer Preparation: Dissolve 1.0 mL of Formic Acid (LC-MS grade) in 1000 mL of ultra-pure water (Milli-Q, 18.2 MΩ·cm) to create a 0.1% Formic Acid aqueous solution (Mobile Phase A). Filter through a 0.22 µm membrane. Causality: The acidic pH suppresses the ionization of any residual silanols on the column, preventing peak tailing.

  • Organic Modifier: Use 100% HPLC-grade Acetonitrile (Mobile Phase B).

Step 2: Sample and Standard Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v). Causality: Matching the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Stock Solution: Accurately weigh 10.0 mg of the 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution to create a calibration curve ranging from 10 µg/mL to 100 µg/mL.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (determined via photodiode array scanning for maximum absorbance).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-8 min: Linear ramp to 80% B

    • 8-10 min: Hold at 80% B

    • 10-10.1 min: Return to 30% B

    • 10.1-15 min: Re-equilibration.

Step 4: Execution of ICH Q2(R2) Validation Parameters

  • System Suitability: Inject the 50 µg/mL standard six times. Calculate the Relative Standard Deviation (%RSD) of the peak area, theoretical plates ( N ), and tailing factor ( Tf​ ).

  • Linearity: Inject the calibration standards (10, 25, 50, 75, 100 µg/mL) in triplicate. Perform linear regression analysis.

  • Accuracy (% Recovery): Spike known amounts of the standard into a synthetic matrix (placebo) at 80%, 100%, and 120% of the target concentration (50 µg/mL). Analyze in triplicate and calculate the percentage recovered.

  • Precision (Repeatability): Analyze six independent preparations of the 50 µg/mL standard on the same day, by the same analyst, using the same equipment.

ValidationWorkflow A 1. Method Development (Column & Solvent Optimization) B 2. System Suitability Testing (Resolution, Tailing, Plates) A->B C 3. Specificity & Selectivity (Interference Check) B->C D 4. Linearity & Range (R² > 0.999) C->D E 5. Accuracy & Precision (% Recovery & %RSD) D->E F 6. LOD & LOQ Determination (Signal-to-Noise Ratio) E->F

ICH Q2(R2) analytical method validation lifecycle workflow.

Comparative Performance Data: C18 vs. Phenyl-Hexyl

To objectively demonstrate the superiority of the π−π retention mechanism for this specific fluorinated pyrazole, the method was run concurrently on a standard C18 column and a Phenyl-Hexyl column (both 150 mm x 4.6 mm, 3.5 µm particle size).

The System Suitability Test (SST) parameters clearly illustrate the impact of column chemistry on chromatographic performance.

Table 1: System Suitability and Chromatographic Performance
ParameterAcceptance CriteriaStandard C18 ColumnPhenyl-Hexyl Column
Retention Time ( tR​ ) N/A6.45 min7.12 min
Tailing Factor ( Tf​ ) ≤1.5 1.62 (Fail)1.15 (Pass)
Theoretical Plates ( N ) ≥5000 4,2008,950
*Resolution ( Rs​ ) ** ≥2.0 1.4 (Co-elution risk)3.8 (Baseline resolved)
Injection Precision (%RSD) ≤2.0% 2.1%0.4%

*Resolution calculated against the critical pair (des-fluoro impurity).

Data Analysis: The C18 column failed to meet the critical system suitability criteria for tailing factor and resolution. The hydrophobic nature of the C18 phase resulted in secondary interactions between the analyte's carbaldehyde group and unendcapped silanols on the silica support, causing peak tailing. Conversely, the Phenyl-Hexyl column provided excellent peak symmetry ( Tf​=1.15 ) and superior resolution ( Rs​=3.8 ), proving its fitness for purpose.

Method Validation Results (Phenyl-Hexyl Column)

Having established the Phenyl-Hexyl column as the optimal stationary phase, the method was fully validated according to ICH Q2(R2) guidelines[2]. The results confirm that the method is highly accurate, precise, and sensitive for the quantification of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Table 2: ICH Q2(R2) Validation Parameters Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity Range Define working range10 µg/mL to 100 µg/mLPass
Correlation Coefficient ( R2 ) ≥0.999 0.9998Pass
Accuracy (Mean % Recovery) 98.0% - 102.0%99.4% (Range: 98.8% - 100.2%)Pass
Method Precision (%RSD) ≤2.0% 0.65% ( n=6 )Pass
Limit of Detection (LOD) Signal-to-Noise ≥3:1 0.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 0.50 µg/mLPass
Specificity No interference at tR​ Blank/Placebo showed 0.0% interferencePass

Conclusion

The quantification of highly functionalized intermediates like 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde requires a deliberate, chemistry-driven approach to analytical method development. As demonstrated by the comparative data, relying on a default C18 column leads to suboptimal resolution and peak tailing due to insufficient retention mechanisms.

By transitioning to a Phenyl-Hexyl column, analysts can leverage π−π and dipole-induced dipole interactions specifically targeting the fluorophenyl ring. This orthogonal approach not only yields baseline resolution from critical synthetic impurities but also ensures the method easily surpasses all rigorous ICH Q2(R2) validation criteria for linearity, accuracy, and precision.

References

  • International Journal of Chemical and Pharmaceutical Analysis (IJCPA). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). ICH Official Guidelines. Available at:[Link]

Sources

Validating the Biological Activity of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comprehensive framework for validating the biological activity of derivatives of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde, a key intermediate in the synthesis of novel therapeutic agents. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

The Scientific Rationale: Why Pyrazole Derivatives Warrant Investigation

Pyrazole derivatives have demonstrated a wide spectrum of pharmacological properties, making them attractive candidates for drug discovery programs.[1][2] The core pyrazole ring acts as a versatile scaffold that can be readily functionalized to modulate activity against various biological targets.[1] For instance, celecoxib, a well-known anti-inflammatory drug, features a pyrazole core and functions as a selective COX-2 inhibitor.[3][4] Furthermore, the incorporation of a carbaldehyde group at the 3-position of the pyrazole ring provides a reactive handle for the synthesis of a diverse library of derivatives, including Schiff bases, chalcones, and other heterocyclic hybrids, thereby expanding the potential for discovering novel biological activities.[5][6]

This guide will focus on three primary areas of biological validation for derivatives of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde:

  • Anti-inflammatory Activity: Targeting key enzymes and pathways in the inflammatory cascade.

  • Anticancer Activity: Evaluating cytotoxicity and the inhibition of specific cancer-related signaling pathways.

  • Antimicrobial Activity: Assessing efficacy against a panel of pathogenic bacteria and fungi.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological validation of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_validation Lead Optimization & Further Validation start 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde derivatization Chemical Derivatization (e.g., Schiff base, chalcone synthesis) start->derivatization purification Purification & Structural Characterization (NMR, MS, HPLC) derivatization->purification anti_inflammatory Anti-inflammatory Assays purification->anti_inflammatory Test Compounds anticancer Anticancer Assays purification->anticancer antimicrobial Antimicrobial Assays purification->antimicrobial sar Structure-Activity Relationship (SAR) Studies anti_inflammatory->sar anticancer->sar antimicrobial->sar in_vivo In Vivo Models sar->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Workflow for the synthesis and biological evaluation of pyrazole derivatives.

Part 1: Validating Anti-inflammatory Activity

Key Experimental Protocols

1. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Rationale: To determine the inhibitory potency and selectivity of the pyrazole derivatives against COX-1 and COX-2 enzymes. Selective COX-2 inhibition is a desirable trait to minimize gastrointestinal side effects associated with non-selective NSAIDs.[3]

  • Methodology:

    • Prepare a reaction mixture containing recombinant human COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe in a 96-well plate.

    • Add varying concentrations of the test compounds to the wells. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and DMSO as a vehicle control.

    • Incubate the plate at 37°C for a specified time.

    • Measure the absorbance at the appropriate wavelength to determine the amount of prostaglandin E2 (PGE2) produced.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

  • Rationale: To assess the ability of the derivatives to suppress the inflammatory response in a cellular context. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).

  • Methodology:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

    • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibitory effects are not due to cytotoxicity.

Comparative Data Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)NO Inhibition (%) at 10 µMTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
Derivative A >1002.5>40657258
Derivative B 15.20.819425539
Celecoxib >1000.05>2000859288
Indomethacin 0.11.20.08788580

Note: The above data is hypothetical and for illustrative purposes.

Part 2: Validating Anticancer Activity

The pyrazole scaffold is present in several approved and investigational anticancer drugs, highlighting its importance in oncology research.[9] Derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[10][11]

Key Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Rationale: To determine the concentration-dependent cytotoxic effect of the pyrazole derivatives on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate.

    • After 24 hours, treat the cells with a range of concentrations of the test compounds. Include a known anticancer drug (e.g., doxorubicin) as a positive control.

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Kinase Inhibition Assays

  • Rationale: To identify the specific molecular targets of the active compounds. Many pyrazole derivatives have been reported as inhibitors of kinases such as PI3K, CDK2, Aurora kinases, and JAKs.[10][12]

  • Methodology:

    • Utilize commercially available in vitro kinase assay kits (e.g., ADP-Glo™, LanthaScreen™).

    • The general principle involves incubating the recombinant kinase with its specific substrate, ATP, and the test compound.

    • The assay measures the amount of ADP produced or the phosphorylation of the substrate.

    • Determine the IC50 values of the compounds against a panel of relevant kinases.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt signaling pathway, a common target for anticancer pyrazole derivatives.

G cluster_inhibition Inhibition by Pyrazole Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.

Comparative Data Summary
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)PI3Kα IC50 (nM)CDK2 IC50 (nM)
Derivative C 5.28.13.525>1000
Derivative D 12.815.39.7>100080
Doxorubicin 0.951.20.8N/AN/A
Alpelisib (PI3Kα inhibitor) 0.52.11.55>10000

Note: The above data is hypothetical and for illustrative purposes.

Part 3: Validating Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have been reported to possess both antibacterial and antifungal activities.[13][14][15][16][17]

Key Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

  • Rationale: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Methodology (Broth Microdilution):

    • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include a positive control (known antibiotic/antifungal), a negative control (no compound), and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Data Summary
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative E 81632
Derivative F 64>12816
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

Note: The above data is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic validation of the biological activities of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde derivatives. The presented protocols for anti-inflammatory, anticancer, and antimicrobial screening, coupled with comparative data analysis, will enable researchers to efficiently identify and characterize promising lead compounds. Further investigation into the structure-activity relationships (SAR) of these derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). Vertex AI Search.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.). Vertex AI Search.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022). Vertex AI Search.
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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Vertex AI Search.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018). Vertex AI Search.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC. (n.d.). Vertex AI Search.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (2021). Vertex AI Search.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC - NIH. (n.d.). Vertex AI Search.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega. (2021). Vertex AI Search.
  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives - Oriental Journal of Chemistry. (n.d.). Vertex AI Search.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - Semantic Scholar. (n.d.). Vertex AI Search.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Vertex AI Search.
  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed. (2016). Vertex AI Search.
  • Pyrazole-3(4)
  • Current status of pyrazole and its biological activities - PMC. (n.d.). Vertex AI Search.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022). Vertex AI Search.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024). Vertex AI Search.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023). Vertex AI Search.
  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed. (2021). Vertex AI Search.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (n.d.). Vertex AI Search.

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A Comparative Guide to Pyrazole-3-carbaldehydes in Cross-Coupling Reactions: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of bioactive compounds and functional materials.[1][2] The strategic functionalization of this heterocycle via cross-coupling reactions is a cornerstone of contemporary organic synthesis, enabling the construction of complex molecular architectures. Among the various substituted pyrazoles, pyrazole-3-carbaldehydes have emerged as versatile building blocks. Their unique electronic and steric properties, conferred by the C3-formyl group, present both opportunities and challenges in cross-coupling chemistry.

This guide provides an in-depth comparative analysis of pyrazole-3-carbaldehydes in palladium-catalyzed cross-coupling reactions, drawing upon experimental data and mechanistic insights to inform reaction design and optimization. We will explore the nuances of their reactivity in comparison to other pyrazole isomers and related heterocyclic aldehydes, offering a field-proven perspective for researchers navigating this chemical space.

The Pyrazole-3-carbaldehyde Motif: A Profile

The reactivity of the pyrazole ring is significantly influenced by the position of its substituents. In pyrazole-3-carbaldehyde, the electron-withdrawing formyl group at the C3 position, adjacent to the N2 nitrogen, profoundly impacts the electron density distribution within the ring. This electronic perturbation, coupled with the steric bulk of the aldehyde, dictates its behavior in cross-coupling reactions.

A common and efficient route to synthesize pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction of hydrazones.[3][4][5] This method offers a practical entry point to this class of compounds, setting the stage for their subsequent elaboration.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[6][7][8] When employing pyrazole aldehydes, the position of the formyl group is a critical determinant of reaction efficiency. To illustrate this, let's consider a comparative scenario involving the coupling of a generic aryl boronic acid with halogenated pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde.

Table 1: Comparative Yields in a Hypothetical Suzuki-Miyaura Coupling

EntryPyrazole SubstrateHalogen PositionTypical Yield (%)Key Observations
15-Bromo-1-phenyl-1H-pyrazole-3-carbaldehydeC575-85%The electron-withdrawing effect of the C3-aldehyde can enhance the reactivity of a C5-halide towards oxidative addition.
24-Bromo-1-phenyl-1H-pyrazole-3-carbaldehydeC460-75%Steric hindrance from the adjacent C3-aldehyde may slightly impede the approach of the catalyst, leading to lower yields compared to the C5-halo isomer.
34-Bromo-1-phenyl-1H-pyrazole-5-carbaldehydeC480-90%The aldehyde at C5 has a less direct steric impact on the C4 position, often resulting in higher yields.

These trends highlight the intricate interplay of electronic and steric effects. The formyl group's influence on the pyrazole ring's electron density and the steric environment around the coupling site are crucial considerations for reaction design.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9][10] The electronic nature of the pyrazole substrate plays a key role in the oxidative addition step, which is often rate-determining.

Suzuki_Mechanism cluster_legend Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OH)2) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-X Aryl Halide R-B(OH)2 Boronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance in Sonogashira and Heck Couplings

The utility of pyrazole-3-carbaldehydes extends to other important cross-coupling reactions, such as the Sonogashira and Heck couplings, which enable the introduction of alkynyl and alkenyl moieties, respectively.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl-alkynes and is generally tolerant of various functional groups.[11][12] In the context of pyrazole-3-carbaldehydes, the reaction proceeds efficiently, particularly when the halogen is positioned at C5. The resulting pyrazole-3-carbaldehydes bearing an alkyne substituent are valuable intermediates for further transformations, including the synthesis of fused heterocyclic systems.

Heck Coupling

The Heck reaction, which couples aryl halides with alkenes, can also be successfully applied to pyrazole-3-carbaldehyde derivatives.[13] The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene, the catalyst, and the reaction conditions. The presence of the C3-formyl group can influence the electronic properties of the pyrazole-Pd intermediate, thereby affecting the outcome of the reaction.

Experimental Protocols: A Practical Guide

To provide actionable insights, we present a representative experimental protocol for a Suzuki-Miyaura coupling of a halogenated pyrazole-3-carbaldehyde.

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1-phenyl-1H-pyrazole-3-carbaldehyde

Materials:

  • 5-Bromo-1-phenyl-1H-pyrazole-3-carbaldehyde

  • Aryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 5-bromo-1-phenyl-1H-pyrazole-3-carbaldehyde (1.0 mmol), the aryl boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Add the toluene/water solvent mixture (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Pyrazole-3-carbaldehyde - Boronic Acid - Catalyst & Ligand - Base B Add Solvent (Toluene/Water) A->B C Degas Mixture B->C D Heat to 90°C (12-24h) C->D E Cool & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

Pyrazole-3-carbaldehydes are undeniably valuable and versatile building blocks in the synthetic chemist's toolbox. Their reactivity in cross-coupling reactions is governed by a delicate balance of electronic and steric factors stemming from the C3-formyl group. A thorough understanding of these principles is paramount for the successful design and execution of synthetic strategies employing these motifs.

Compared to their C4- and C5-carbaldehyde isomers, pyrazole-3-carbaldehydes present a unique reactivity profile that can be strategically exploited. While steric hindrance can sometimes be a challenge, the electronic activation provided by the formyl group can also be advantageous.

The continued development of more active and selective catalyst systems will undoubtedly further expand the scope of cross-coupling reactions involving pyrazole-3-carbaldehydes. As our understanding of reaction mechanisms deepens, so too will our ability to harness the full synthetic potential of these important heterocyclic building blocks in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemCatChem.

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.

  • Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry.

  • Synthesis of Functionalized Pyrazoles via Vanadium-Catalyzed C–N Dehydrogenative Cross-Coupling and Fluorescence Switch-On Sensing of BSA Protein. Organic Letters.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology.

  • Comparative study of imidazole and pyrazole-based aldehydes. Benchchem.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.

  • Study of mechanistic pathways in cross-linking reactions with palladium. ResearchGate.

  • Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. International Congress of Pure & Applied Chemistry.

  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. ACS Omega.

  • Synthesis of 3-Substituted 1-Phenyl-1h-Pyrazole-4-Carbaldehydes and the Corresponding Ethanones by Pd-Catalysed Cross-Coupling Reactions. Amanote Research.

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI.

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Europe PMC.

  • Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds. Nature Communications.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry.

Sources

Spectroscopic Confirmation of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when evaluating heterocyclic building blocks for drug discovery. Among these, 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a highly valuable scaffold, often utilized in the synthesis of kinase inhibitors and agrochemicals. However, its synthesis presents a classic chemical challenge: the generation of nearly identical regioisomers.

This guide objectively compares the analytical performance of a high-purity reference standard (Product A) against a standard commercial-grade alternative (Alternative B). By detailing the causality behind our spectroscopic choices, we provide a self-validating framework for confirming the structural integrity and purity of this critical building block.

Mechanistic Insight: The Regioisomer Conundrum

The primary impurity in the production of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is its 1,5-regioisomer (4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde).

The Causality of Impurity Formation: During the N-alkylation of the 4-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde precursor, the pyrazole ring exists as a pair of tautomers. Both nitrogen atoms (N1 and N2) are nucleophilic. While steric hindrance and the electron-withdrawing nature of the carbaldehyde group direct the methylating agent (e.g., methyl iodide) primarily to the desired N1 position, a minor kinetic pathway inevitably yields the 1,5-isomer [1]. Because these isomers share identical molecular weights and nearly identical polarities, standard silica gel chromatography often fails to resolve them completely.

Synthesis SM Precursor: 4-(4-Fluorophenyl)-1H- pyrazole-3-carbaldehyde Reagent Methylation (MeI, Base) SM->Reagent ProdA 1,3-Isomer (Target) 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazole-3-carbaldehyde Reagent->ProdA Major Pathway ProdB 1,5-Isomer (Impurity) 4-(4-Fluorophenyl)-1-methyl- 1H-pyrazole-5-carbaldehyde Reagent->ProdB Minor Pathway

Fig 1: Regioselective methylation pathway generating the target 1,3-isomer and the 1,5-isomer impurity.

Comparative Spectroscopic Analysis

To establish a self-validating system for purity, we must rely on orthogonal analytical techniques. We cannot trust 1D 1 H NMR alone, as the chemical shifts of the N-methyl groups in both isomers overlap significantly. Instead, we pair 2D NOESY NMR (for spatial structural assignment) with UHPLC-HRMS (for trace molecular weight impurities) [2].

The Self-Validating NMR System (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close to each other in space (< 5 Å), regardless of chemical bonds. This provides an absolute, self-validating proof of regiochemistry:

  • In the Target 1,3-Isomer: The N1-methyl group is spatially adjacent to the pyrazole C5-proton. A strong NOESY cross-peak will be observed between the N-CH 3​ signal (~3.95 ppm) and the C5-H signal (~7.80 ppm).

  • In the Impurity 1,5-Isomer: The N1-methyl group is adjacent to the C5-carbaldehyde group. The pyrazole ring proton is at C3, far from the methyl group. Consequently, the N-CH 3​ shows no NOE correlation to the pyrazole ring proton.

UHPLC-HRMS Profiling

While NMR is the gold standard for regiochemistry, its limit of detection (LOD) for minor impurities is typically 1-2%. To detect trace unreacted starting materials or des-fluoro impurities (a common byproduct of Suzuki couplings used earlier in the synthetic sequence), High-Resolution Mass Spectrometry (HRMS) is mandatory.

AnalyticalWorkflow Sample Synthetic Batch LCMS UHPLC-HRMS (Trace Impurities) Sample->LCMS NMR 1D/2D NMR (Regioisomer Ratio) Sample->NMR DataLC Mass/UV Purity Quantification LCMS->DataLC DataNMR NOESY/HMBC Structural Assignment NMR->DataNMR Release Purity Certification DataLC->Release DataNMR->Release

Fig 2: Orthogonal analytical workflow combining UHPLC-HRMS and 2D NMR for purity validation.

Experimental Methodologies

To ensure reproducibility, the following protocols were executed for both Product A and Alternative B.

Protocol 1: Quantitative 2D NMR (NOESY)
  • Sample Preparation: Dissolve 15 mg of the pyrazole sample in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube.

  • 1D Acquisition: Acquire a standard 1 H NMR spectrum at 600 MHz (298 K) using 16 scans and a relaxation delay (D1) of 5.0 seconds to ensure complete relaxation for quantitative integration.

  • 2D NOESY Acquisition: Acquire the NOESY spectrum using a mixing time of 500 ms. Collect 256 t1​ increments with 16 scans per increment.

  • Data Processing: Process with zero-filling and sine-bell apodization. Integrate the cross-peak volume of the N-CH 3​ to C5-H correlation. The absence of an alternative N-CH 3​ singlet lacking this correlation confirms the absence of the 1,5-isomer.

Protocol 2: UHPLC-HRMS
  • Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a sub-2 µm C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40 °C.

  • Gradient Elution: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor via Electrospray Ionization (ESI+) HRMS (scan range m/z 100-1000) and Photodiode Array (PDA) at UV 254 nm.

Performance Comparison Data

The table below summarizes the analytical testing of Product A (High-Purity Reference) against Alternative B (Standard Commercial Grade). The data clearly demonstrates the risk of utilizing lower-grade building blocks, which often harbor hidden regioisomers that evade basic UV-HPLC detection.

Analytical ParameterProduct A (High-Purity Standard)Alternative B (Standard Grade)
UV Purity (UHPLC, 254 nm) > 99.5%94.2%
HRMS [M+H] + (Expected: 205.0772) Found: 205.0775 ( Δ 1.4 ppm)Found: 205.0771 ( Δ 0.5 ppm)
1,5-Regioisomer Content (NOESY) Not Detected (< 0.5%)5.1% (Distinct N-CH 3​ singlet lacking C5-H NOE)
Trace Impurities (HRMS) None detected0.7% Des-fluoro impurity (m/z 187.08)
Visual Appearance Off-white crystalline powderPale yellow amorphous solid
Downstream Impact

The 5.1% regioisomer contamination in Alternative B is highly problematic. If this building block is subjected to a reductive amination or Grignard addition at the carbaldehyde position, the 1,5-isomer will react in parallel. This creates a divergent synthetic branch, resulting in a final active pharmaceutical ingredient (API) contaminated with an isomeric impurity that may exhibit drastically different target affinity or off-target toxicity profiles.

By utilizing self-validating spectroscopic workflows and strictly controlling regiochemical purity, researchers can prevent costly downstream failures in drug development.

References

  • Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., Mello, T., Bancroft, L., Norman, N. J., & Zheng, S.-L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872.[Link]

  • Lusardi, M., Profumo, A., Rotolo, C., Iervasi, E., Rosano, C., Spallarossa, A., & Ponassi, M. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5814.[Link]

A Comparative Benchmarking Guide to 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde and Standard Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and medicinal chemistry, pyrazole-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive technical comparison of a specialized pyrazole intermediate, 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde , against two widely used standard pyrazole intermediates: 1-methyl-1H-pyrazole-3-carbaldehyde and pyrazole-3-carbaldehyde .

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the synthetic accessibility and comparative reactivity of these key building blocks. The inclusion of a 4-fluorophenyl group in the target molecule is of particular interest, as fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Physicochemical Properties: A Comparative Overview

A foundational aspect of benchmarking chemical intermediates lies in their fundamental physicochemical properties. These parameters influence reaction conditions, solubility, and purification strategies.

Property4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde1-methyl-1H-pyrazole-3-carbaldehydepyrazole-3-carbaldehyde
Molecular Weight 204.20 g/mol 110.11 g/mol [3][4]96.09 g/mol [5][6]
Appearance SolidLiquid to SolidColorless Solid[5]
Boiling Point Not available218.9 ± 13.0 °C at 760 Torr[4][7]299.9 °C at 760 mmHg[5]
Melting Point Not availableNot available149.0 to 153.0 °C[5]
Solubility Expected to be soluble in common organic solvents like DCM, THF, and DMF.Soluble in some organic solvents.Soluble in DCM.[5]

Synthesis of Pyrazole-3-carbaldehydes: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1][8][9][10] This reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the pyrazole ring, leading to the introduction of a formyl group. For 3-substituted pyrazoles, formylation generally occurs at the C4 position. To achieve formylation at the C3 or C5 position, a different synthetic strategy is often required, starting from precursors that direct the formylation to the desired position.

Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

The following is a generalized protocol for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones, which can be adapted for the synthesis of the intermediates discussed in this guide.

Step 1: Formation of the Vilsmeier Reagent In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.

Step 2: Formylation Dissolve the appropriate hydrazone precursor (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

Step 3: Work-up and Purification After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Figure 1: Generalized workflow for the Vilsmeier-Haack synthesis of pyrazole carbaldehydes.

Comparative Reactivity in Key Synthetic Transformations

The aldehyde functionality of these pyrazole intermediates serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are crucial in the synthesis of diverse compound libraries for drug discovery.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[11][12][13][14] This reaction is widely used to synthesize a variety of substituted alkenes.

General Reaction: Pyrazole-CHO + CH₂(CN)₂ → Pyrazole-CH=C(CN)₂ + H₂O

The reactivity of the pyrazole aldehyde in the Knoevenagel condensation is influenced by the electronic nature of the pyrazole ring and its substituents. The electron-withdrawing 4-fluorophenyl group in 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is expected to enhance the electrophilicity of the aldehyde carbon, potentially leading to faster reaction rates compared to the non-fluorinated analogues.

To a solution of the pyrazole aldehyde (1 mmol) and malononitrile (1.1 mmol) in a suitable solvent such as ethanol or a water-ethanol mixture (10 mL), add a catalytic amount of a base like piperidine, ammonium acetate, or sodium acetate.[15] The reaction mixture is then stirred at room temperature or heated to reflux, with the progress monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after solvent evaporation.

Figure 2: Schematic of the Knoevenagel condensation reaction.
Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[16][17][18] This reaction is highly versatile and allows for the formation of a double bond with good control over stereochemistry in many cases.

General Reaction: Pyrazole-CHO + Ph₃P=CHR → Pyrazole-CH=CHR + Ph₃PO

Similar to the Knoevenagel condensation, the electrophilicity of the aldehyde is a key factor. The enhanced electrophilicity of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is anticipated to facilitate the initial nucleophilic attack by the ylide, potentially leading to higher yields or milder reaction conditions compared to the standard intermediates.

In a round-bottom flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C and add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) portion-wise to generate the ylide. Stir the resulting colored solution at 0 °C for 30 minutes and then at room temperature for 1 hour. Cool the ylide solution back to 0 °C and add a solution of the pyrazole aldehyde (1 mmol) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reductive Amination

Reductive amination is a two-step process that converts a carbonyl group into an amine via an intermediate imine.[3][4][19][20] This is one of the most important methods for the formation of carbon-nitrogen bonds.

General Reaction: Pyrazole-CHO + R-NH₂ → [Pyrazole-CH=NR] → Pyrazole-CH₂-NHR

The initial formation of the imine is often the rate-determining step and is favored by slightly acidic conditions. The subsequent reduction of the imine can be achieved with a variety of reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing nature of the 4-fluorophenyl group in the target molecule may slightly disfavor the initial nucleophilic attack by the amine but could activate the intermediate imine towards reduction.

To a solution of the pyrazole aldehyde (1 mmol) and the desired primary or secondary amine (1.1 mmol) in a suitable solvent like methanol or dichloromethane (10 mL), add a few drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude product, which can be purified by chromatography.

Conclusion

4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde presents itself as a valuable and reactive intermediate for the synthesis of complex molecules in drug discovery. Its synthesis can be achieved through established methods like the Vilsmeier-Haack reaction, although the specific substitution pattern may require a tailored synthetic approach.

The presence of the electron-withdrawing 4-fluorophenyl group is expected to enhance the electrophilicity of the aldehyde carbonyl. This electronic effect is predicted to translate into increased reactivity in key synthetic transformations such as the Knoevenagel condensation and the Wittig reaction, potentially leading to higher yields and faster reaction times compared to the non-fluorinated standards, 1-methyl-1H-pyrazole-3-carbaldehyde and pyrazole-3-carbaldehyde . In reductive amination, the effect is more nuanced, potentially influencing both the imine formation and its subsequent reduction.

The choice of intermediate will ultimately depend on the specific synthetic goals and the desired electronic properties of the final target molecule. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions when selecting and utilizing these important pyrazole-based building blocks.

References

  • PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • Asian Pacific Journal of Health Sciences. (2015). Antileishmanial screening, physicochemical properties and drug likeness of pyrazole carbaldehyde derivatives. Asian Pacific Journal of Health Sciences, 2(2), 76-83. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. International Journal of ChemTech Research. (2014). Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Retrieved from [Link]

  • Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Retrieved from [Link]

  • Patil, S. B., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1146-1155. Retrieved from [Link]

  • Kumar, A., et al. (2007). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Journal of Chemistry, 85(11), 936-941. Retrieved from [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. Retrieved from [Link]

  • Belhadj, H. (2016). Recent advances in Knoevenagel condensation using sonochemistry. International Journal of Chemical and Pharmaceutical Sciences, 7(4), 48-53. Retrieved from [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Chemistry & Biology Interface, 7(2), 103-112. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. (2022). Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. (2024). Retrieved from [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Retrieved from [Link]

  • Gouda, M. A., et al. (2016). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 21(11), 1548. Retrieved from [Link]

  • Santhi, N., & Bharathi, N. (2018). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Journal of Taibah University for Science, 12(4), 488-498. Retrieved from [Link]

  • Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules. (2022). Retrieved from [Link]

  • El-borai, M. A., et al. (2015). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Comptes Rendus Chimie, 18(11), 1195-1201. Retrieved from [Link]

  • Al-Zahrani, F. A. M. (2014). 194 recent advances in the synthesis of new pyrazole derivatives. Journal of Saudi Chemical Society, 18(3), 193-214. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2024). The application of cyanoacetic acid as a catalyst for the Biginelli reaction and as an active methylene compound for the Knoevenagel condensation reaction. Journal of the Brazilian Chemical Society, 35, e20230219. Retrieved from [Link]

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  • Mohite, S. K., & Magdum, C. S. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. International Journal of ChemTech Research, 3(2), 779-785. Retrieved from [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1698-1768. Retrieved from [Link]

  • Lellek, V., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(15), 9893-9902. Retrieved from [Link]

  • Claramunt, R. M., et al. (1995). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 33(7), 595-598. Retrieved from [Link]

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  • Synthesis of Some New Pyrazoles. DergiPark. (2018). Retrieved from [Link]

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  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. (2022). Retrieved from [Link]

  • Bekhit, A. A., et al. (2009). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Arkivoc, 2009(xiii), 363-380. Retrieved from [Link]

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Safety Operating Guide

4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Blueprint: 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

As a Senior Application Scientist, I recognize that handling advanced synthetic intermediates requires moving beyond basic compliance. 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a highly functionalized building block frequently utilized in pharmaceutical and agrochemical development[1]. However, its unique structural motifs—a highly stable carbon-fluorine (C-F) bond, a nitrogen-rich pyrazole core, and a reactive carbaldehyde group—demand stringent, scientifically grounded disposal protocols.

This guide provides a self-validating, step-by-step operational framework to safely manage, segregate, and destroy this compound, preventing the release of hazardous byproducts such as hydrogen fluoride (HF) and nitrogen oxides (NOx).

Mechanistic Hazard Profiling & Causality

To safely dispose of this chemical, we must first understand the causality behind its behavior during degradation. Standard waste disposal methods are insufficient due to three critical structural factors:

  • The Fluorophenyl Ring (Thermal Recalcitrance): The C-F bond is exceptionally strong. Standard incineration temperatures fail to cleave this bond, risking the environmental release of volatile, fluorinated products of incomplete combustion (PICs)[2].

  • The Pyrazole Core (NOx Generation): Thermal destruction of this nitrogen-containing heterocycle generates significant volumes of nitrogen oxides (NOx)[3].

  • The Carbaldehyde Group (Reactivity): Aldehydes are highly prone to oxidation. Mixing this compound with strong oxidizers or bases in a generic waste stream can trigger uncontrolled exothermic reactions[3].

Quantitative Disposal Parameters

The following table summarizes the critical physicochemical thresholds required for the safe handling and destruction of this compound.

Operational ParameterSpecification / ThresholdMechanistic Rationale
Target Destruction Temp > 1100°CRequired to cleave the highly stable C-F bond and prevent the formation of fluorinated PICs[2][4].
Scrubber pH Target > 8.5 (Alkaline)Neutralizes acidic hydrogen fluoride (HF) and NOx gases generated during combustion[3].
Primary Containment HDPE or PTFE-linedPrevents container degradation; avoids borosilicate glass which can be etched by trace HF generation.
Incompatible Materials Strong Oxidizers, BasesThe aldehyde moiety is highly reactive and prone to rapid, exothermic oxidation[3].

Visualizing the Disposal Pathway

DisposalWorkflow A Laboratory Generation 4-(4-Fluorophenyl)-1-methyl -1H-pyrazole-3-carbaldehyde B Waste Segregation (Halogenated Organic Waste) A->B Transfer C Primary Containment (HDPE / PTFE-lined) B->C Package D Licensed Hazardous Waste Transport C->D Dispatch E High-Temperature Incineration (> 1100°C) D->E Process F Alkaline Gas Scrubbing (Neutralizes HF & NOx) E->F Exhaust Gas G Environmental Release (Clean Exhaust) F->G Emission

Figure 1: End-to-end operational workflow for the segregation, transport, and thermal destruction.

Step-by-Step Operational Methodologies

Protocol A: Laboratory-Scale Waste Segregation & Packaging

Objective: Safely isolate 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde waste from incompatible streams to prevent in-lab reactions.

  • Step 1: Container Selection. Select a High-Density Polyethylene (HDPE) or PTFE-lined waste container.

    • Causality: Fluorinated compounds can theoretically release trace HF under certain degradation conditions. HF rapidly etches standard borosilicate glass, compromising containment integrity.

  • Step 2: Chemical Segregation. Designate the container strictly for "Halogenated Organic Waste." Do not mix with strong oxidizers, concentrated acids, or heavy metals.

    • Causality: The carbaldehyde group is easily oxidized; mixing with oxidizers can cause uncontrolled exothermic reactions and pressure buildup[3].

  • Step 3: Labeling and Mass Logging. Affix a GHS-compliant label indicating "Warning: Contains Fluorinated Organics / Pyrazole Derivatives." Log the exact mass of the waste added.

    • Causality: Accurate mass tracking is required by downstream disposal contractors to calculate the exact stoichiometric alkaline scrubbing capacity needed for HF neutralization.

Protocol B: High-Temperature Thermal Destruction (Facility Level)

Objective: Complete mineralization of the compound without generating toxic Products of Incomplete Combustion (PICs).

  • Step 1: Primary Combustion. Inject the segregated waste stream into a rotary kiln incinerator operating at a minimum of 1100°C.

    • Causality: The high thermal stability of the C-F bond requires extreme temperatures to ensure >99.99% Destruction and Removal Efficiency (DRE)[2][4].

  • Step 2: Secondary Oxidation. Pass the effluent gas through a secondary combustion chamber with high oxygen excess.

    • Causality: Ensures complete oxidation of the pyrazole nitrogen into NOx and prevents the formation of volatile fluorinated fragments.

  • Step 3: Acid Gas Scrubbing. Route the exhaust through a wet alkaline scrubber (e.g., NaOH/Ca(OH)₂ solution) maintained at a pH > 8.5.

    • Causality: Captures and neutralizes highly toxic hydrogen fluoride (HF) and nitrogen oxides (NOx) into benign, solid salts (e.g., CaF₂) before atmospheric release[3].

  • Step 4: Effluent Validation. Continuously monitor the stack emissions using EPA methodologies (e.g., OTM-45 or OTM-50).

    • Causality: This creates a self-validating system, confirming the absolute destruction of the compound by verifying the absence of uncombusted fluorinated fragments in the exhaust[2].

Protocol C: Emergency Spill Response (Self-Validating System)

Objective: Safely contain and neutralize accidental laboratory spills.

  • Step 1: Isolate and Ventilate. Evacuate the immediate area and maximize fume hood or room ventilation.

    • Causality: The compound and its dust/vapors can cause acute respiratory irritation[3].

  • Step 2: Dry Containment. Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do NOT use combustible materials like sawdust or paper towels.

    • Causality: The aldehyde moiety is reactive; combustible absorbents increase the risk of fire.

  • Step 3: Mechanical Collection. Sweep up the absorbed mixture using non-sparking tools and place it into a dedicated HDPE waste container.

    • Causality: Prevents static discharge and ensures chemical compatibility with the halogenated waste.

  • Step 4: Surface Decontamination & Validation. Wash the spill area with a mild alkaline detergent solution, followed by distilled water. Check the pH of the final rinse water using indicator paper.

    • Causality: The alkaline wash neutralizes any trace acidic byproducts. A neutral pH reading (pH ~7) on the final rinse self-validates that the surface is fully decontaminated and safe for normal use.

References

[2] Title: Comments submitted via the Federal eRulemaking Portal (Fluorinated Organic Compound Incineration) Source: regulations.gov URL: [Link]

[4] Title: EPA's Updated Guidance on Destruction and Disposal of PFAS Source: montrose-env.com URL: [Link]

[1] Title: Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes Source: mdpi.com URL:[Link]

Sources

Personal protective equipment for handling 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety Protocol and PPE Guide for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

As a Senior Application Scientist, I recognize that handling specialized intermediates like 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde requires moving beyond generic safety sheets. This compound is a highly valuable building block in pharmaceutical drug discovery (particularly for kinase inhibitors) and agrochemical development. However, its unique structural features demand stringent, mechanistically grounded safety protocols.

This guide provides a self-validating operational framework to ensure absolute safety, regulatory compliance, and chemical integrity in your laboratory.

Physicochemical Hazard Rationale: The "Why" Behind the Danger

To handle this compound safely, one must understand how its molecular structure dictates its interaction with human biology. Based on established safety profiles for analogous1[1], the hazards are driven by three structural components:

  • The 4-Fluorophenyl Group: Fluorine substitution significantly increases the lipophilicity (logP) of the molecule. This allows the compound to rapidly partition into and penetrate the lipid-rich stratum corneum of the skin.

  • The 3-Carbaldehyde Moiety: Aldehydes are highly electrophilic. If exposed to skin or mucous membranes, they undergo nucleophilic attack by primary amines (such as lysine residues in biological proteins) to form Schiff bases. This haptenization process is the molecular basis for acute irritation and allergic contact dermatitis.

  • The Pyrazole Core: This rigid, planar heterocycle causes the compound to crystallize as a fine, low-density powder. It is highly prone to static charge accumulation and aerosolization, presenting a severe inhalation hazard[2].

Quantitative Hazard Summary

Data extrapolated from structurally identical isomeric analogs[1][3].

Hazard ClassGHS CodeDescriptionTarget Organ / Mechanistic Effect
Skin Irritation H315Causes skin irritationEpidermis (Rapid lipid penetration & protein alkylation)
Eye Irritation H319Causes serious eye irritationCornea / Mucous membranes (Schiff base formation)
STOT SE 3 H335 / H336May cause respiratory irritationRespiratory tract (Aerosolized micro-dust deposition)
Acute Toxicity H302 / H312Harmful if swallowed/in contactSystemic toxicity

Mandatory PPE Matrix

Standard laboratory attire is insufficient. The following Personal Protective Equipment (PPE) is mandatory, grounded in the physicochemical properties outlined above[1][2].

PPE CategoryRequired SpecificationMechanistic Rationale & Self-Validation
Gloves Double-layered Nitrile (min 0.12mm thickness)Rationale: The lipophilic fluorophenyl group accelerates permeation through porous latex. Nitrile provides a superior chemical barrier against electrophilic aldehydes.Validation: Manually inflate gloves before donning to verify the absence of micro-tears.
Eye Protection Tight-fitting, indirectly vented safety gogglesRationale: Carbaldehydes are severe ocular irritants that can cause corneal damage. Standard safety glasses allow aerosolized dust to bypass the lenses.Validation: Ensure a suction-like seal is felt around the orbital bone.
Respirator N95 / P100 Particulate RespiratorRationale: Required if handling outside a fume hood. The crystalline powder is a respiratory sensitizer[1].Validation: Perform a negative-pressure seal check before entering the workspace.
Body Flame-resistant (FR) lab coat with knit cuffsRationale: Prevents accumulation of static-charged dust on exposed forearms.Validation: Ensure knit cuffs are securely tucked under the outer layer of nitrile gloves.

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system to prevent exposure.

Step 1: Pre-Operation Verification

  • Action: Activate the chemical fume hood and verify airflow.

  • Validation: Do not rely solely on digital monitors. Tape a small piece of tissue to the sash; it must pull steadily inward. Face velocity must read between 80–100 feet per minute (fpm).

Step 2: Static Mitigation & Weighing

  • Action: Place a grounded, anti-static mat inside the hood. Use an anti-static gun (e.g., Zerostat) on your weighing boat before dispensing.

  • Rationale: Fluorinated pyrazoles hold static charges, causing the powder to "jump" and contaminate the balance or the user.

  • Action: Transfer the solid using a grounded, stainless-steel micro-spatula. Never use plastic spatulas.

Step 3: Transfer & Solubilization

  • Action: Once weighed, do not carry the open boat across the lab. Transfer the powder directly into your reaction flask inside the hood, seal it with a septum, and purge with inert gas (Nitrogen or Argon).

  • Action: Introduce your solvent (e.g., DMF, DMSO, or DCM) via syringe through the septum.

  • Validation: A closed-system transfer ensures zero risk of respiratory exposure to the aerosolized dust.

Emergency Response & Spill Management

In the event of a spill, immediate and methodical action is required to prevent the spread of halogenated organic dust[2].

G Start 1. Storage & Retrieval (Desiccator, <25°C) Prep 2. PPE & Fume Hood (Face Velocity 80-100 fpm) Start->Prep Weigh 3. Weighing & Transfer (Anti-static tools) Prep->Weigh React 4. Reaction Execution (Closed System) Weigh->React Spill Spill or Exposure? React->Spill Decon 5a. Evacuate & Decontaminate (Absorbent & Solvent) Spill->Decon Yes Dispose 5b. Waste Segregation (Halogenated Organics) Spill->Dispose No Decon->Dispose

Workflow for the safe handling and spill response of fluorinated pyrazole carbaldehydes.

Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible high-boiling solvent (like isopropanol) to suppress aerosolization.

  • Absorb: Cover the dampened spill with a universal chemical absorbent pad or vermiculite.

  • Decontaminate: Wipe the area with a dilute solution of sodium bisulfite. Mechanistic Rationale: Bisulfite reacts with the electrophilic carbaldehyde group, converting it into a water-soluble, non-volatile, and non-irritating bisulfite adduct.

  • Validate: Highly conjugated pyrazoles often fluoresce. Shine a handheld 365nm UV lamp over the spill site to ensure no residual micro-dust remains.

Disposal Plan: Halogenated Waste Segregation

Strict adherence to waste segregation is critical for environmental safety[2].

  • Classification: All waste containing 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde must be strictly segregated into Halogenated Organic Waste .

  • Mechanistic Rationale: Fluorinated compounds possess exceptionally strong C-F bonds. They require specialized, high-temperature commercial incineration (>1100°C) to break these bonds safely. Mixing this compound with non-halogenated waste will result in improper incineration temperatures, potentially leading to the atmospheric release of highly toxic fluoro-dioxins.

  • Aqueous Waste: Never pour aqueous washes from reaction workups down the drain. Trace amounts of the fluorinated organic must be captured in dedicated aqueous hazardous waste carboys.

References

  • NextSDS. "Chemical substance information for 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde." NextSDS. [Link]

Sources

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4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.